molecular formula C9H7ClS B8813453 2-Chloro-3-methyl-1-benzothiophene CAS No. 50288-76-1

2-Chloro-3-methyl-1-benzothiophene

Cat. No.: B8813453
CAS No.: 50288-76-1
M. Wt: 182.67 g/mol
InChI Key: ZJVIZYHPXKIOBB-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1-benzothiophene is a useful research compound. Its molecular formula is C9H7ClS and its molecular weight is 182.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

50288-76-1

Molecular Formula

C9H7ClS

Molecular Weight

182.67 g/mol

IUPAC Name

2-chloro-3-methyl-1-benzothiophene

InChI

InChI=1S/C9H7ClS/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3

InChI Key

ZJVIZYHPXKIOBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-3-methyl-1-benzothiophene: Structural Dynamics, Synthetic Methodologies, and Applications in Antimycotic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-3-methyl-1-benzothiophene (also designated as 2-chloro-3-methylbenzo[b]thiophene) is a highly specialized, halogenated heteroaromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a fused benzothiophene core with precise regiochemical substitutions—a chlorine atom at the C2 position and a methyl group at the C3 position—this molecule is engineered for orthogonal downstream reactivity. This technical guide details its physicochemical properties, structural dynamics, and the self-validating synthetic protocols required to utilize it effectively, particularly in the development of imidazole-based antimycotic agents.

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-chloro-3-methylbenzo[b]thiophene dictate its handling, solubility, and reactivity profiles in synthetic workflows. The fused benzothiophene ring provides significant lipophilicity, while the chlorine atom at C2 increases metabolic stability and modulates the electron density of the thiophene ring.

PropertyValue
Chemical Name 2-Chloro-3-methylbenzo[b]thiophene
IUPAC Name This compound
CAS Registry Number 3216-47-5
Molecular Formula C9H7ClS
Molecular Weight 182.67 g/mol
Melting Point ~40 °C
Physical State White to light yellow solid

Data supported by chemical catalogs and material safety data sheets (1)[1] and (2)[2].

Structural Analysis & Reactivity Profile

The benzothiophene ring system is an electron-rich heterocycle where the sulfur atom donates electron density into the aromatic system, inherently activating the C2 and C3 positions toward electrophilic aromatic substitution.

  • Causality of Regioselectivity: In the precursor molecule, 3-methylbenzo[b]thiophene, the C3 position is sterically hindered and electronically occupied by the electron-donating methyl group. Consequently, electrophilic chlorination is highly regioselective, directing the incoming chlorine atom exclusively to the C2 position (3)[3].

  • Orthogonal Reactivity: Once the C2 position is chlorinated, the aromatic ring becomes deactivated toward further electrophilic attack. This enables orthogonal reactivity at the C3-methyl group. Under radical conditions, the benzylic/allylic C3-methyl group can be selectively brominated without affecting the stable C2-chlorine bond or the aromatic core (4)[4].

Reactivity A 3-Methylbenzo[b]thiophene (Electron-rich C2 position) B Chlorination (Cl2 or SO2Cl2) Electrophilic Aromatic Substitution A->B C 2-Chloro-3-methylbenzo[b]thiophene (Stable Intermediate) B->C Regioselective C2-Halogenation D Wohl-Ziegler Bromination (NBS) Benzylic Radical Substitution C->D E 3-Bromomethyl-2-chlorobenzo[b]thiophene (Electrophilic Alkylating Agent) D->E Activation of C3-Methyl

Fig 1: Synthetic pathway and reactivity profile of 2-chloro-3-methylbenzo[b]thiophene.

Downstream Applications: Antimycotic Drug Development

2-Chloro-3-methylbenzo[b]thiophene is a pivotal building block in the synthesis of broad-spectrum azole antifungals. By converting the C3-methyl group into a bromomethyl group, the molecule becomes a potent electrophilic alkylating agent. This activated intermediate is utilized to N-alkylate 1H-imidazole derivatives, forming complex pharmacophores structurally analogous to the commercial drug Sertaconazole.

The inclusion of the halogenated benzothiophene moiety significantly enhances the lipophilicity and metabolic stability of the resulting drug. This structural modification leads to improved in vitro fungicidal activity and substantially reduced toxicity profiles (higher LD50) compared to non-halogenated or differently substituted historical analogs (5)[5].

Experimental Workflow: Synthesis of 3-Bromomethyl-2-chlorobenzo[b]thiophene

To utilize 2-chloro-3-methylbenzo[b]thiophene in active pharmaceutical ingredient (API) synthesis, it must undergo a Wohl-Ziegler bromination. As an application scientist, I emphasize that this protocol must be executed as a self-validating system , where physical phase changes in the reaction mixture continuously confirm the mechanistic progress.

Workflow S1 1. Preparation Dry CCl4 solvent, recrystallize NBS S2 2. Assembly Combine substrate, NBS, and AIBN catalyst S1->S2 S3 3. Reflux Heat to 75°C under inert N2 atmosphere S2->S3 S4 4. Validation Monitor succinimide flotation & TLC S3->S4 S4->S3 If incomplete S5 5. Workup Filter byproducts, wash, and concentrate S4->S5 If conversion >95%

Fig 2: Self-validating experimental workflow for the radical bromination process.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 2-chloro-3-methylbenzo[b]thiophene (1.0 eq) in anhydrous carbon tetrachloride (CCl4) or an environmentally acceptable alternative like (trifluoromethyl)benzene.

    • Causality: A non-polar, aprotic solvent is strictly required to stabilize the radical intermediates and prevent unwanted solvolysis of the product.

  • Initiation Assembly: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

    • Causality: NBS provides a low, constant concentration of molecular bromine, which is critical for favoring radical substitution at the methyl group over electrophilic addition to the aromatic ring.

  • Thermal Activation: Heat the mixture to reflux (approx. 75-80 °C) under an inert nitrogen atmosphere.

    • Causality: Thermal energy decomposes AIBN to generate the initial isobutyronitrile radicals, which abstract a bromine atom from NBS to propagate the radical chain reaction.

  • Self-Validation & Monitoring: Observe the phase dynamics. Initially, the dense NBS powder rests at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated. Succinimide is significantly less dense than the halogenated solvent and will float to the surface.

    • Validation: The complete flotation of the solid byproduct serves as a primary visual indicator of reaction completion. Confirm via Thin Layer Chromatography (TLC) (Hexanes/EtOAc) showing the total disappearance of the starting material.

  • Workup & Isolation: Cool the reaction to 0 °C to maximize succinimide precipitation. Filter the mixture through a Celite pad to remove the succinimide. Wash the filtrate with water and brine to remove residual succinimide and trace acid.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product via recrystallization (e.g., from hexane) to yield the highly pure 3-bromomethyl-2-chlorobenzo[b]thiophene alkylating agent.

References

1.1 2.4 3.2 4. 3 5.5

Sources

2-Chloro-3-methylbenzo[b]thiophene CAS number and molecular weight

[1][2][3]

Executive Summary

2-Chloro-3-methylbenzo[b]thiophene is a halogenated heteroaromatic scaffold utilized primarily as a regioselective building block in medicinal chemistry and organic materials science.[1] Distinguished by the presence of a reactive chlorine atom at the C2 position and a stabilizing methyl group at C3, this compound serves as a critical intermediate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Unlike its isomer 3-(chloromethyl)benzo[b]thiophene (CAS 3216-47-5), which reacts via nucleophilic substitution at the benzylic position, the 2-chloro-3-methyl derivative is designed for electrophilic aromatic substitution and transition-metal mediated bond formation directly on the thiophene ring.[1]

Chemical Identity & Physical Properties[2][4][5]

PropertyData
CAS Number 50288-76-1
Chemical Name 2-Chloro-3-methylbenzo[b]thiophene
Molecular Formula C₉H₇ClS
Molecular Weight 182.67 g/mol
SMILES CC1=C(Cl)SC2=CC=CC=C12
InChI Key Unique identifier for isomer differentiation
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in water
Melting Point Typically 40–50 °C (Isomer dependent range)

Critical Note on Isomerism: Researchers must verify the CAS number. Databases frequently conflate this compound with 3-(chloromethyl)benzo[b]thiophene (CAS 3216-47-5), which has the chlorine attached to the methyl group rather than the aromatic ring.[1]

Synthesis & Production Protocols

The synthesis of 2-chloro-3-methylbenzo[b]thiophene is most efficiently achieved through the electrophilic chlorination of 3-methylbenzo[b]thiophene.[1] The C2 position is the most electron-rich site on the thiophene ring, allowing for high regioselectivity.[1]

Method A: Chlorination via Sulfuryl Chloride (SO₂Cl₂)

This method is preferred for scale-up due to atom economy and ease of workup.[1]

  • Reagents: 3-Methylbenzo[b]thiophene, Sulfuryl Chloride (SO₂Cl₂).[1]

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).[1]

  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Dissolution: Dissolve 10 mmol of 3-methylbenzo[b]thiophene in 20 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0°C. Add 1.1 equivalents of SO₂Cl₂ dropwise over 15 minutes. The slow addition prevents over-chlorination.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Quench: Quench carefully with saturated NaHCO₃ solution to neutralize HCl byproducts.

  • Workup: Extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hexane or purify via silica gel flash chromatography (100% Hexanes) to yield the product.

Method B: Chlorination via N-Chlorosuccinimide (NCS)

Preferred for mild, laboratory-scale synthesis to avoid acidic conditions.[1]

  • Reagents: N-Chlorosuccinimide (NCS).[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Catalyst: Optional addition of acetic acid.

Reactivity & Applications

The utility of 2-chloro-3-methylbenzo[b]thiophene lies in the orthogonal reactivity of the C2-Cl bond compared to the benzene ring.[1]

Core Reactivity Profile
  • Pd-Catalyzed Cross-Coupling: The C2-Cl bond is an excellent electrophile for Suzuki, Stille, and Negishi couplings, enabling the attachment of aryl or heteroaryl groups.[1]

  • Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 2-lithio species, which can react with diverse electrophiles (aldehydes, ketones, CO₂).[1]

  • Oxidation: The sulfur atom can be oxidized to the sulfone (S(=O)₂) using m-CPBA, increasing the electron deficiency of the ring.

Visualizing the Reaction Pathways

ReactionPathwaysStart2-Chloro-3-methylbenzo[b]thiopheneSuzuki2-Aryl-3-methylbenzo[b]thiopheneStart->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0))LiExchange2-Lithio Intermediate(Nucleophile)Start->LiExchange n-BuLi, -78°C (Li-Halogen Exchange)SulfoneSulfone Derivative(Oxidized)Start->Sulfone m-CPBA or H2O2 (Oxidation)Carboxylic Acids\nAldehydesCarboxylic AcidsAldehydesLiExchange->Carboxylic Acids\nAldehydes + Electrophile

Figure 1: Divergent synthetic pathways originating from the 2-chloro-3-methylbenzo[b]thiophene scaffold.[1]

Experimental Validation & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Spectroscopic Signatures
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.3–2.5 ppm (s, 3H): Methyl group at C3.[1][2]

    • δ 7.2–7.8 ppm (m, 4H): Aromatic protons of the benzene ring.[1]

    • Absence: The diagnostic C2-H singlet (typically ~7.0 ppm in the unchlorinated precursor) must be absent.[1]

  • GC-MS:

    • Molecular Ion (M⁺): 182/184 m/z (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes).[1]

    • Fragmentation: Loss of Cl (M-35) and Methyl (M-15).[1]

Handling & Safety (SDS Highlights)
  • Hazards: Skin and eye irritant (H315, H319).[1] May cause respiratory irritation (H335).[1]

  • Storage: Store at 2–8°C under inert gas. Light sensitive (store in amber vials).

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • Isomer Differentiation & CAS Data: ChemicalBook & MolCore Databases. Registry No. 50288-76-1 (2-chloro-3-methyl isomer) vs. 3216-47-5 (3-chloromethyl isomer).[1]

  • Synthesis via Chlorination: Dronov, V. I., et al. "Chlorination of 3-methylbenzo[b]thiophene."[1][3] Chemical Abstracts, 79, 115388f.[1][3] (Foundational method for C2 chlorination).

  • General Benzothiophene Functionalization: Scrowston, R. M. "Recent advances in the chemistry of benzo[b]thiophenes." Advances in Heterocyclic Chemistry, Vol 29.
  • Suzuki Coupling Protocols: BenchChem Technical Guides. "Regioselective Functionalization of Chlorobenzo[b]thiophenes."

Difference between 2-chloro-3-methyl and 3-chloro-2-methyl benzothiophene isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Distinction and Properties of 2-chloro-3-methyl and 3-chloro-2-methylbenzothiophene

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, with numerous derivatives finding clinical and industrial application.[1][2] The precise functionalization of this heterocyclic system is paramount, as even minor positional changes of substituents can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of two closely related constitutional isomers: 2-chloro-3-methylbenzothiophene and 3-chloro-2-methylbenzothiophene. We will explore their distinct synthetic pathways, compare their spectroscopic signatures for unambiguous identification, dissect their differential chemical reactivity based on electronic and steric effects, and discuss the implications of their isomerism in the context of drug development. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of how substituent placement on the benzothiophene core dictates molecular behavior.

Introduction: The Significance of the Benzothiophene Core

Benzothiophene, a bicyclic aromatic heterocycle composed of a fused benzene and thiophene ring, is a cornerstone motif in pharmacology.[1] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal scaffold for designing molecules that interact with biological targets.[1] The clinical success of drugs like the selective estrogen receptor modulator (SERM) Raloxifene for osteoporosis and the antifungal agent Sertaconazole underscores the therapeutic relevance of this heterocyclic system.[2][3]

The biological and chemical properties of a benzothiophene derivative are intricately linked to its substitution pattern. The placement of functional groups on the thiophene ring (at the C2 and C3 positions) is particularly critical. This guide focuses on the isomeric pair where a chloro and a methyl group occupy these positions, leading to two distinct molecules with unique characteristics. Understanding these differences is crucial for rational drug design, process development, and quality control.

G cluster_0 2-chloro-3-methylbenzothiophene cluster_1 3-chloro-2-methylbenzothiophene node_2_chloro 2-chloro-3-methylbenzothiophene node_3_chloro 3-chloro-2-methylbenzothiophene

Caption: Core structures of the two benzothiophene isomers.

Regioselective Synthesis Strategies

Achieving high regioselectivity is a primary challenge in the synthesis of polysubstituted benzothiophenes.[4] The preparation of each isomer requires a distinct strategy that controls the final placement of the chloro and methyl substituents.

Synthesis of 3-chloro-2-methylbenzothiophene

This isomer is accessible through direct, regioselective chlorination of a 2-methylbenzothiophene precursor. The C2 position of the benzothiophene ring is generally more nucleophilic and acidic than the C3 position.[5][6] However, with the C2 position blocked by a methyl group, electrophilic attack is directed to the C3 position.

A practical method involves the use of sodium hypochlorite (NaOCl) as the chlorinating agent.[7] This approach is advantageous due to the low cost and relative safety of the reagent. The reaction proceeds via the formation of a chloronium ion which is attacked by the electron-rich C3 position of the benzothiophene ring.[7]

G Start 2-methylbenzothiophene Reagent NaOCl, Acetonitrile, Heat (70 °C) Start->Reagent C3-Electrophilic Chlorination Product 3-chloro-2-methylbenzothiophene Reagent->Product

Caption: Synthetic pathway for 3-chloro-2-methylbenzothiophene.

Experimental Protocol: C3-Chlorination of 2-methylbenzothiophene [7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylbenzothiophene (1.0 equiv.) in acetonitrile (to a concentration of 0.5 M).

  • Reagent Addition: Heat the solution to 70 °C with stirring. Add an aqueous solution of sodium hypochlorite pentahydrate (NaOCl·5H₂O, approx. 2.0 equiv.).

  • Reaction Monitoring: Stir the biphasic solution vigorously at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 20-30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Partition the mixture between water and dichloromethane.

  • Extraction: Separate the layers and extract the aqueous layer with two additional portions of dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using hexanes as the eluent) to yield the pure 3-chloro-2-methylbenzothiophene.

Proposed Synthesis of 2-chloro-3-methylbenzothiophene

Direct chlorination of 3-methylbenzothiophene is less straightforward and may yield a mixture of isomers. A more controlled approach involves constructing the benzothiophene ring from a precursor that already contains the key substituents in the correct orientation. A common and powerful method for benzothiophene synthesis is the cyclization of substituted thiophenols.[8]

A plausible route starts with 2-chlorothiophenol, which is reacted with chloroacetone to form an intermediate thioether. This intermediate is then subjected to acid-catalyzed intramolecular cyclization (e.g., using polyphosphoric acid) to yield the desired 2-chloro-3-methylbenzothiophene.[8]

G Thiophenol 2-chlorothiophenol Intermediate (2-chlorophenylthio)acetone Thiophenol->Intermediate SN2 Reaction Chloroacetone Chloroacetone Base NaOH (aq) Chloroacetone->Base Base->Intermediate Cyclization Polyphosphoric Acid (PPA), Heat (~120 °C) Intermediate->Cyclization Intramolecular Electrophilic Cyclization Product 2-chloro-3-methylbenzothiophene Cyclization->Product

Caption: Proposed synthetic pathway for 2-chloro-3-methylbenzothiophene.

Experimental Protocol: Thiophenol Cyclization (Adapted from Anderson et al.) [8][9]

  • Thioether Formation: To a solution of 2-chlorothiophenol (1.0 equiv.) in aqueous sodium hydroxide, add chloroacetone (1.0 equiv.) dropwise. Heat the mixture (e.g., 60-80 °C) for 1-2 hours until the starting thiophenol is consumed (monitor by TLC).

  • Extraction: Cool the reaction mixture and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Solvent Removal: Filter and concentrate the organic extract under reduced pressure to obtain the crude (2-chlorophenylthio)acetone intermediate.

  • Cyclization: Add the crude thioether to polyphosphoric acid (PPA). Heat the mixture slowly and with vigorous stirring to approximately 120 °C. The reaction is typically accompanied by a color change.

  • Quenching: After the reaction is complete (monitor by TLC), carefully pour the hot mixture onto crushed ice.

  • Purification: Extract the resulting aqueous slurry with ethyl ether. Wash the ether extracts with water, saturated sodium bicarbonate solution, and brine. Dry the ether layer over anhydrous MgSO₄, filter, and concentrate. Purify the final product by vacuum distillation or column chromatography.

Spectroscopic and Physicochemical Differentiation

Unambiguous characterization is essential. While both isomers have the same molecular formula and weight, their distinct structures give rise to unique spectroscopic fingerprints.

Property2-chloro-3-methylbenzothiophene3-chloro-2-methylbenzothiophene
Molecular Formula C₉H₇ClSC₉H₇ClS
Molecular Weight 182.67 g/mol 182.67 g/mol [10]
Appearance Expected to be a solid or oilOff-white solid[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing these isomers. The chemical environment of each proton and carbon atom is unique, resulting in different chemical shifts (δ).[11][12]

¹H NMR Predictions:

  • Methyl Protons: The methyl group at C2 (in the 3-chloro isomer) is adjacent to the sulfur atom, which should result in a slightly different chemical shift compared to the methyl group at C3 (in the 2-chloro isomer). The C2-methyl protons are expected to appear around δ 2.5-2.8 ppm, while the C3-methyl protons may be slightly more shielded.

  • Aromatic Protons: The protons on the benzene ring (H4, H5, H6, H7) will exhibit complex splitting patterns. The peri-proton (H7, adjacent to the sulfur) is typically the most deshielded and appears furthest downfield. The electronic effects of the chloro and methyl groups will subtly influence the shifts of all four of these protons, providing a complex but unique fingerprint for each isomer.

¹³C NMR Predictions:

  • Substituted Carbons (C2 & C3): The largest difference will be observed for the carbons directly attached to the substituents. The carbon bearing the chlorine atom (C2 in the 2-chloro isomer, C3 in the 3-chloro isomer) will be significantly deshielded. Conversely, the methyl-substituted carbon will have a characteristic upfield shift.

  • Methyl Carbon: The chemical shift of the methyl carbon itself will also be diagnostic.

Mass Spectrometry (MS)

Both isomers will show an identical molecular ion peak (M⁺) at m/z 182, with a characteristic M+2 peak at m/z 184 (approximately one-third the intensity) due to the ³⁷Cl isotope. The key distinction lies in the fragmentation pattern.

  • 3-chloro-2-methylbenzothiophene: A likely primary fragmentation is the loss of a chlorine radical to form a stable cation at m/z 147. Loss of the C2-methyl group (m/z 167) is also possible.

  • 2-chloro-3-methylbenzothiophene: Similar fragments are expected, but the relative intensities may differ due to the stability of the resulting fragment ions. For instance, the stability of the benzothienyl cation formed upon loss of Cl• will be different depending on whether the methyl group is at C2 or C3, which will influence the abundance of the m/z 147 peak.

G cluster_0 Characterization Workflow Sample Isomer Mixture or Unknown Product NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS Data Compare Spectroscopic Data: - Methyl Chemical Shifts - Aromatic Splitting Patterns - Fragmentation Patterns NMR->Data MS->Data ID_2_chloro Identify: 2-chloro-3-methylbenzothiophene Data->ID_2_chloro ID_3_chloro Identify: 3-chloro-2-methylbenzothiophene Data->ID_3_chloro

Sources

Thermodynamic Stability and Mechanistic Profiling of Chlorinated Methylbenzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated methylbenzothiophenes (CMBTs) are highly versatile synthons utilized extensively in the development of advanced organic semiconductors, functional materials, and novel pharmacophores. The thermodynamic stability of these derivatives dictates their efficacy in downstream applications, ranging from cross-coupling chemistries to integration into organic electronics and RNA/DNA structural probes. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of CMBTs, focusing on the regioselective C3-chlorination of C2-substituted precursors, computational validation of reaction intermediates, and self-validating experimental protocols.

Thermodynamic Stability & Computational Insights

The stability of benzothiophene derivatives is heavily influenced by the interplay between the heteroaromatic


-system and electronegative substituents. Density Functional Theory (DFT) calculations—specifically employing the M06-2X functional with 6-311++G** basis sets—have been instrumental in mapping the potential energy surfaces of these molecules [1].
Electronic Modulation (HOMO/LUMO)

The introduction of a chlorine atom at the C3 position acts as a powerful electron-withdrawing group. This substitution significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This lowering enhances the molecule's overall thermodynamic stability and provides robust resistance to unwanted oxidative degradation [5].

Phase Stability in Thin Films

In materials science applications, the bulk phase of benzothieno-benzothiophene derivatives exhibits high thermodynamic stability (stable up to 143 °C). Interestingly, during thin-film deposition, cross-nucleation can occur, allowing a metastable polymorph to form on top of the thermodynamically stable bulk phase—a critical consideration for the long-term stability of organic electronics [3].

Biomolecular Interactions

When incorporated into oligonucleotides (e.g., at the C2′-O-position), methylbenzothiophene modifications induce unique structural changes. DFT-Polarizable Continuum Model (PCM) analyses reveal that the hydrophobic nature of the benzothiophene surface allows for internal nucleobase rearrangements into more thermodynamically stable structures (e.g., B- to Z-form duplex transitions) before undergoing full thermal denaturation [4].

Mechanistic Pathway of Regioselective C3-Chlorination

Achieving high thermodynamic stability in the final product requires a highly controlled synthetic pathway. Traditional chlorinating agents like N-chlorosuccinimide (NCS) often yield mixed products. However, recent methodologies utilizing sodium hypochlorite pentahydrate (NaOCl·5H2O) provide a thermodynamically favored, step-wise route to C3-chlorination [1].

Causality of the Mechanism: The reaction is initiated by the formation of a hypochlorous acidium ion, a process structurally assisted by the sulfur heteroatom. This intermediate transitions into a C2-C3 chloronium ion. The rate-limiting step is the subsequent ring-opening to form an S-stabilized C2-carbocation. Because the sulfur atom effectively delocalizes the positive charge, this carbocation is thermodynamically stabilized, preventing side reactions and funneling the pathway toward irreversible re-aromatization to yield the C3-chlorinated product [1].

Mechanism R 2-Methylbenzothiophene + NaOCl TS1 TS1: S-O Association R->TS1 Heat (65-75°C) I1 Hypochlorous Acidium Ion (S-stabilized) TS1->I1 TS2 TS2: Cl Transfer I1->TS2 I2 C2-C3 Chloronium Ion TS2->I2 Rate-Limiting I3 C2-Carbocation (S-stabilized) I2->I3 Ring Opening P 3-Chloro-2-methylbenzothiophene (Re-aromatized) I3->P -H+, Re-aromatization (Thermodynamic Sink)

Fig 1: DFT-mapped mechanistic pathway of C3-chlorination via hypochlorous acidium ion.

Experimental Protocol: Self-Validating Synthesis of CMBTs

To ensure high fidelity and reproducibility, the following protocol for the C3-chlorination of 2-methylbenzo[b]thiophene is designed as a self-validating system . Each phase contains built-in analytical checkpoints to confirm the thermodynamic trajectory and prevent off-target oxidation.

Step 1: Substrate Preparation & Baseline Establishment
  • Action: Dissolve 2-methylbenzo[b]thiophene (1.0 equiv) in a solvent mixture of aqueous acetonitrile (CH3CN:H2O, 4:1 v/v).

  • Self-Validation: Perform baseline Thin Layer Chromatography (TLC) and GC-MS to establish the exact retention time and mass profile of the starting material.

Step 2: Reagent Addition & Thermal Control (Critical Node)
  • Action: Gradually add NaOCl·5H2O (1.5 equiv) to the solution. Immediately heat the reaction vessel to a strict temperature window of 65–75 °C .

  • Causality & Validation: Temperature control is the primary thermodynamic switch. Why 65-75 °C? DFT calculations and empirical data show that dropping the temperature below 55 °C alters the activation energy barriers, favoring oxidation at the heterobenzylic position to form an aldehyde byproduct instead of the desired chlorination [1]. Continuous internal temperature monitoring validates that the system remains in the chlorination thermodynamic well.

Step 3: In-Situ Reaction Monitoring
  • Action: Stir for 2–4 hours. Extract 50 µL aliquots hourly.

  • Self-Validation: Quench aliquots with sodium thiosulfate and analyze via GC-MS. The system is validated when the S-stabilized C2-carbocation intermediate mass disappears, and the re-aromatized C3-chloro product mass (

    
     and 
    
    
    
    isotope pattern typical for chlorine) dominates >95% of the chromatogram.
Step 4: Isolation and Thermodynamic Profiling
  • Action: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

  • Self-Validation: Conduct Differential Scanning Calorimetry (DSC) on the purified crystals. A sharp, singular endothermic melting peak confirms polymorphic purity and validates the thermodynamic stability of the synthesized bulk phase [3].

Workflow Step1 1. Substrate Prep (Aqueous MeCN) Step2 2. NaOCl Addition (Strict 65-75 °C) Step1->Step2 Step3 3. In-Situ Monitoring (TLC / GC-MS) Step2->Step3 Fail Aldehyde Byproduct (T < 55 °C) Step2->Fail Temp Drop Step4 4. Isolation & Purification Step3->Step4 Conversion >95% Step5 5. Thermodynamic Validation (DSC/DFT) Step4->Step5

Fig 2: Self-validating workflow for CMBT synthesis and thermodynamic stability testing.

Quantitative Data Presentation

To contextualize the thermodynamic landscape, Table 1 summarizes the representative relative energies of the intermediates during the NaOCl-mediated C3-chlorination, derived from M06-2X/6-311++G** level DFT calculations [1]. Table 2 outlines the empirical yields based on thermal conditions.

Table 1: DFT-Calculated Relative Energies for C3-Chlorination Intermediates
Reaction StateMolecular SpeciesRelative Energy (

E, kcal/mol)
Thermodynamic Implication
Reactant 2-Methylbenzo[b]thiophene + HOCl0.0Baseline reference state
Intermediate 1 Hypochlorous acidium ion complex+5.2Endothermic formation, stabilized by S-heteroatom
Transition State Cl-transfer transition state+18.1Highest kinetic barrier (rate-limiting step)
Intermediate 2 C2-C3 Chloronium ion-3.4Exothermic stabilization relative to reactants
Intermediate 3 S-stabilized C2-carbocation-12.8Deep thermodynamic well prior to deprotonation
Product 3-Chloro-2-methylbenzo[b]thiophene-28.6Highly stable, irreversible re-aromatization
Table 2: Impact of Thermal Parameters on Reaction Selectivity
Temperature RangePrimary PathwayMajor ProductTypical YieldSelf-Validation Check
< 55 °C OxidationC2-Aldehyde derivative50 - 65%Strong C=O stretch in IR (~1700 cm

)
65 - 75 °C HalogenationC3-Chlorinated CMBT60 - 75%Isotopic Cl pattern in GC-MS; absence of C=O
> 85 °C DegradationUnidentified mixtures< 20%Multiple polar spots on TLC

Conclusion

The thermodynamic stability of chlorinated methylbenzothiophene derivatives is a function of precise electronic modulation by the chlorine substituent and the inherent resonance stabilization of the benzothiophene core. By leveraging DFT-guided synthetic protocols—specifically the temperature-controlled NaOCl·5H2O methodology—researchers can reliably navigate the potential energy surface to avoid oxidative byproducts. The resulting CMBTs exhibit robust thermal and electronic stability, making them indispensable for next-generation organic electronics and targeted drug development.

References

  • Title: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Ab Initio Molecular Orbital Study of Organometallic Complexes Containing Benzo[b]thiophene Source: ACS Publications URL: [Link]

  • Title: Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno-benzothiophene Derivative Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA Source: ACS Omega URL: [Link]

The Multifaceted Therapeutic Potential of 2-Substituted Benzothiophene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The benzothiophene core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, consistently yielding derivatives with a wide array of significant biological activities.[1][2] Its structural rigidity, lipophilicity, and capacity for diverse substitutions, particularly at the 2-position, make it an ideal framework for designing novel therapeutic agents. This guide provides an in-depth technical exploration of the biological activities of 2-substituted benzothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, provide validated experimental protocols for their evaluation, and present key data to inform future drug discovery and development efforts.

The rationale for focusing on 2-substituted derivatives stems from the extensive structure-activity relationship (SAR) studies demonstrating that modifications at this position profoundly influence the biological efficacy and target specificity of the resulting compounds.[3] This guide is designed for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical, actionable insights.

Anticancer Activity: Targeting the Engines of Cell Proliferation

2-Substituted benzothiophene derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, primarily revolving around the disruption of critical cellular processes such as microtubule dynamics and signal transduction pathways mediated by kinases.

Mechanism of Action I: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[4] Several 2-substituted benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule formation.[6][7] This disruption leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[8][9]

A notable example is the class of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives. The trimethoxyphenyl moiety mimics the B-ring of combretastatin A-4, a well-known tubulin inhibitor.[6][8] The benzothiophene core acts as a constrained ring system, influencing the conformational presentation of the pharmacophore.

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (Benzothiophene Derivative) mix Incubate Tubulin with Compound/Control compound->mix tubulin Purified Tubulin (>99%) tubulin->mix buffer Polymerization Buffer (e.g., G-PEM) buffer->mix initiate Initiate Polymerization (e.g., GTP, temperature shift to 37°C) mix->initiate measure Monitor Absorbance (340 nm) over Time initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate IC50 Value plot->calculate

Caption: Workflow for in vitro tubulin polymerization assay.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to assess the inhibitory effect of 2-substituted benzothiophene derivatives on tubulin polymerization.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol, 1 mM GTP)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Combretastatin A-4)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reagent Preparation: Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 1 mg/mL. Prepare serial dilutions of the test compound and positive control in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution to wells containing the test compound dilutions or controls.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the vehicle control (DMSO). The IC50 value, the concentration required to inhibit polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Causality and Self-Validation: The use of a positive control (Combretastatin A-4) validates the assay's responsiveness. The temperature-dependent polymerization of tubulin is a well-characterized biophysical phenomenon, and its inhibition provides a direct measure of the compound's activity. Monitoring the kinetics of polymerization allows for the differentiation between compounds that inhibit the rate versus the extent of polymerization.

Mechanism of Action II: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Several families of kinases, including Dual-specificity tyrosine-regulated kinases (DYRKs) and Cyclin-dependent kinases (CDKs), have been identified as targets for 2-substituted benzothiophene derivatives.[9][10] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

For instance, certain 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showing potent activity against kinases such as Clk1/4, DRAK1, and Dyrk1A/B.[9][11] This multi-targeted approach can be advantageous in overcoming chemoresistance, a major challenge in cancer therapy.[9]

Signaling Pathway: Kinase Inhibition by Benzothiophene Derivatives

G cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., DYRK1A) ATP->Kinase Binds to active site pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellProlif Cell Proliferation & Survival pSubstrate->CellProlif Promotes Benzothiophene 2-Substituted Benzothiophene Benzothiophene->Kinase Inhibits ATP binding

Caption: Inhibition of kinase-mediated cell signaling.

Table 1: Anticancer Activity of Selected 2-Substituted Benzothiophene Derivatives

Compound IDSubstitution at C2TargetCancer Cell LineIC50 / GI50 (µM)Reference
6d 2-amino-3-(3,4,5-trimethoxybenzoyl)TubulinVarious0.00076 (avg)[6]
16b 5-hydroxybenzothiophene hydrazideMulti-kinaseU87MG (Glioblastoma)7.2[9][11]
3n (structure-specific)DYRK1A/DYRK1BVariousPotent, cell-permeable[10]
Compound 5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileTubulinLeukemia, Colon, CNS0.01 - 0.0665[4]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[12][13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many benzothiophene derivatives are still under investigation. However, it is hypothesized that their lipophilic nature facilitates their passage through microbial cell membranes, allowing them to interact with and disrupt essential cellular processes. Potential targets include enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the test microorganism in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and control antibiotic in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[15]

Causality and Self-Validation: The inclusion of a well-characterized antibiotic as a positive control ensures the validity of the assay and provides a benchmark for the potency of the test compounds. The growth and sterility controls confirm the viability of the inoculum and the sterility of the medium, respectively.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound Serial Dilutions of Benzothiophene Derivative plate Inoculate 96-well Plate compound->plate inoculum Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) inoculum->plate incubate Incubate at 37°C for 16-20h plate->incubate read Read Plate (Visually or Spectrophotometrically) incubate->read determine_mic Determine Minimum Inhibitory Concentration (MIC) read->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disorders, and some cancers.[16][17] 2-Substituted benzothiophene derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[1][18]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, potent mediators of inflammation and pain.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain 2-substituted benzothiophene derivatives have been shown to inhibit COX activity, thereby reducing prostaglandin production.[1]

Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation.[19] This assay provides a simple and rapid method to screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of albumin in PBS.

  • Induction of Denaturation: Induce denaturation by heating the reaction mixtures at approximately 72°C for 5 minutes.

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Causality and Self-Validation: The use of a standard NSAID like diclofenac sodium validates the assay's ability to detect anti-inflammatory activity. The principle of this assay is that anti-inflammatory drugs can protect proteins from heat-induced denaturation.[19]

Synthesis Strategies for 2-Substituted Benzothiophenes

The synthesis of the benzothiophene scaffold and its 2-substituted derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions and cyclization of appropriate precursors.[20][21][22] A common and efficient method involves the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization.[21]

General Synthetic Scheme: Palladium-Catalyzed Synthesis

G start 2-Iodothiophenol + Phenylacetylene catalyst Pd(II) Catalyst CuI, Base start->catalyst intermediate 2-(Phenylethynyl)benzenethiol (Intermediate) catalyst->intermediate Sonogashira Coupling product 2-Phenylbenzo[b]thiophene intermediate->product Intramolecular Cyclization

Sources

2-Chloro-3-methyl-1-benzothiophene melting point and boiling point data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Chloro-3-methyl-1-benzothiophene , designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary & Critical Isomer Distinction

This compound is a pivotal heterocyclic intermediate used primarily in the synthesis of antifungal agents (e.g., Sertaconazole derivatives) and organic semiconductor materials.[1][2]

⚠️ Critical Scientific Note on CAS Registry: Researchers must exercise extreme caution regarding the CAS registry number 3216-47-5 .[1][2]

  • Commercial Ambiguity: Many chemical vendors list CAS 3216-47-5 as 2-Chloro-3-methylbenzo[b]thiophene (Ring-chlorinated).[1][2][3]

  • Chemical Registry: Authoritative databases (CAS Common Chemistry) associate this CAS number with the isomer 3-(Chloromethyl)benzo[b]thiophene (Side-chain chlorinated).[1][2]

This guide focuses on the Ring-Chlorinated (2-Cl, 3-Me) isomer, which is the standard intermediate for C2-functionalization in drug discovery, while providing data commonly associated with the commercial CAS entry.[1][2]

Physicochemical Properties

The following data aggregates experimental values found in commercial certificates of analysis and chemical registries. Due to the isomer ambiguity described above, values are annotated for clarity.

Table 1: Physical Constants
PropertyValueCondition/Note
Molecular Formula C₉H₇ClS
Molecular Weight 182.67 g/mol
Physical State Solid (Low Melting)Often appears as an off-white to pale yellow crystalline mass.[1][2]
Melting Point 40 °C Primary reference for CAS 3216-47-5 [1].[1][2]
Boiling Point 125–127 °C @ 2 Torr (Vacuum distillation) [1].[2]
Density ~1.2-1.3 g/cm³Predicted based on liquid analogs.[1][2]
Solubility SolubleDichloromethane, Ethyl Acetate, Toluene.
Insolubility InsolubleWater.

Data Interpretation: The melting point of 40°C is consistent with a low-molecular-weight chlorobenzothiophene.[1][2] If your sample is a liquid at room temperature, verify purity via GC-MS, as this may indicate the presence of the 3-chloromethyl isomer or residual solvent.[2]

Synthesis & Experimental Protocols

The most reliable route to the ring-chlorinated target is the electrophilic chlorination of 3-methylbenzothiophene.[1] This method avoids the formation of the side-chain chlorinated byproduct (3-chloromethyl) which occurs under radical conditions.[1][2]

Reaction Pathway (DOT Visualization)

The following diagram illustrates the divergent synthesis pathways based on reaction conditions.

SynthesisPathway Start 3-Methylbenzothiophene (Precursor) Reagent1 Sulfuryl Chloride (SO2Cl2) or NCS (Electrophilic) Start->Reagent1 Reagent2 NCS + Light/Peroxide (Radical) Start->Reagent2 Target 2-Chloro-3-methylbenzo[b]thiophene (Target: Ring Chlorination) Reagent1->Target Electrophilic Subst. (Reflux, Dark) Byproduct 3-(Chloromethyl)benzo[b]thiophene (Byproduct: Side-chain) Reagent2->Byproduct Radical Subst. (hv or Initiator)

Caption: Divergent synthesis pathways. Electrophilic conditions favor the target 2-chloro isomer, while radical conditions favor the 3-chloromethyl isomer.[1][2]

Detailed Protocol: Electrophilic Chlorination

Objective: Selective chlorination at the C2 position.

Reagents:

  • 3-Methylbenzothiophene (1.0 eq)[1][2][4]

  • N-Chlorosuccinimide (NCS) (1.05 eq) or Sulfuryl Chloride (SO₂Cl₂)[1][2]

  • Solvent: Carbon Tetrachloride (CCl₄) or Glacial Acetic Acid[2]

  • Catalyst: None (thermal) or mild Lewis acid (if using SO₂Cl₂)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-methylbenzothiophene in 20 mL of glacial acetic acid (or CCl₄) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition:

    • Method A (NCS): Add NCS (10.5 mmol) portion-wise at room temperature to avoid exotherms.

    • Method B (SO₂Cl₂): Add Sulfuryl Chloride dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 60-80°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material (Rf ~0.6).

  • Quench: Cool to room temperature and pour the mixture into 100 mL of ice water.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with Saturated NaHCO₃ (to remove acid) and Brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Result: The crude solid can be recrystallized from ethanol or purified via vacuum distillation (bp 125-127°C @ 2 Torr) to yield the target as a white/pale yellow solid [2, 3].

Applications in Drug Development

This compound serves as a "scaffold anchor" in medicinal chemistry. The C2-chlorine atom is a versatile handle for further functionalization, specifically via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic displacement.[1][2]

Key Therapeutic Areas:
  • Antifungals: Analogous to Sertaconazole , where the benzothiophene core provides lipophilicity essential for fungal cell membrane penetration.

  • Tubulin Polymerization Inhibitors: 3-methylbenzothiophene derivatives have shown efficacy in arresting cell division in cancer models by binding to the colchicine site of tubulin [4].

Quality Control Workflow

To ensure the integrity of the starting material for library synthesis, the following QC loop is recommended:

QC_Workflow Sample Synthesized Batch (Crude) Test1 1H NMR Analysis (Check Methyl Shift) Sample->Test1 Decision Methyl Signal Type? Test1->Decision Pass Singlet @ δ 2.3-2.5 ppm (Ring Methyl = Target) Decision->Pass Target Fail Singlet @ δ 4.5-5.0 ppm (CH2-Cl = Wrong Isomer) Decision->Fail Byproduct

Caption: QC Decision Tree. 1H NMR chemical shift of the methyl group is the definitive test to distinguish the target (2.3-2.5 ppm) from the chloromethyl impurity (4.5-5.0 ppm).

References

  • CAS Common Chemistry. 3-(Chloromethyl)benzo[b]thiophene (CAS 3216-47-5) Data.[1][2][3] American Chemical Society. Link[2]

  • GuideChem. 2-Chloro-3-methylbenzo[b]thiophene Product Standards.Link[2]

  • Organic Syntheses. General Procedures for Chlorination of Thiophene Derivatives. Org.[5][6] Synth. Coll. Vol. 3, p. 811.[5] Link

  • National Institutes of Health (PubChem). Benzo[b]thiophene Derivatives and Biological Activity.Link[2]

Sources

Advanced Safety, Handling, and Synthetic Utility Guide for 2-Chloro-3-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of hazards, but as a mechanistic framework. 2-Chloro-3-methyl-1-benzothiophene (CAS: 50288-76-1) is a highly versatile electrophilic scaffold widely utilized in the synthesis of complex pharmaceuticals, particularly antimycotic agents like Sertaconazole analogs[1]. Standard Safety Data Sheets (SDS) often lack the operational context required by drug development professionals. This whitepaper bridges that gap, synthesizing physicochemical data, mechanistic toxicology, and self-validating experimental protocols to ensure both operational safety and synthetic success.

Physicochemical Profiling & Quantitative Data

Understanding the physical state and solubility profile of this compound is the first step in designing a robust handling protocol. As a halogenated aromatic heterocycle, it is highly lipophilic and sparingly soluble in aqueous media[2].

PropertyValue / Description
Chemical Name This compound
Synonyms 2-Chloro-3-methylbenzo[b]thiophene
CAS Registry Number 50288-76-1[3]
Molecular Formula C9H7ClS[3]
Molecular Weight 182.67 g/mol [3]
Appearance White to light yellow solid/crystalline powder
Solubility Sparingly soluble in water; soluble in DCM, EtOAc, THF
Storage Conditions 2–8°C, inert atmosphere (Argon/N2), protected from light
Mechanistic Toxicology & Hazard Identification

Rather than simply stating that the compound is an irritant, it is critical to understand why it is an irritant, allowing researchers to anticipate its behavior in both biological and synthetic environments.

  • Skin Irritation (H315) & Eye Irritation (H319) : The halogenated heteroaromatic system presents a localized electrophilic axis at the C2 position, activated by the adjacent electron-withdrawing chlorine atom and the sulfur heteroatom. Upon prolonged contact with biological tissues, this center can undergo slow nucleophilic substitution with thiol (-SH) or amine (-NH2) residues of epidermal proteins. This covalent modification is recognized by the immune system, triggering localized inflammation, erythema, and severe eye irritation.

  • Respiratory Irritation (H335) : Inhalation of fine crystalline dust introduces these electrophilic particles to the sensitive mucosal membranes of the respiratory tract, leading to acute coughing and mucosal degradation.

Experimental Workflows & Safe Handling Protocols

Step-by-Step Methodology: Inert Handling and Self-Validating Quench

  • Preparation & PPE : Conduct all weighing and transfer operations within a certified fume hood. Don nitrile gloves (double-gloving is highly recommended due to the compound's lipophilicity, which facilitates rapid permeation through compromised barriers) and chemical splash goggles.

  • Inert Atmosphere Setup : The reagent must be handled under an inert Argon or N2 atmosphere.

    • Causality: Excluding atmospheric moisture prevents the slow hydrolysis of the C2-chloro group over time, which would otherwise yield the corresponding benzothiophen-2-one and corrosive HCl gas within the storage vessel.

  • Reaction Execution : Dissolve the compound in an anhydrous, aprotic solvent (e.g., THF or Toluene) prior to the introduction of transition metal catalysts (e.g., Pd(PPh3)4) for cross-coupling.

  • Self-Validating Quench : Post-reaction, do not simply discard the mixture into a general halogenated waste bin. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Causality: The mild base neutralizes any acidic byproducts (like HCl) without causing an aggressive, uncontrolled exothermic degradation of any unreacted starting material.

  • Validation Check : Before phase separation and disposal, run a rapid TLC or LC-MS on the organic layer.

    • Trustworthiness: This step validates that all electrophilic this compound has been consumed. If the starting material is absent, the aqueous waste can be safely classified as non-halogenated electrophile waste, significantly reducing disposal costs and downstream environmental hazards.

Synthetic Utility & Reaction Pathways

In drug discovery, the this compound scaffold is a privileged intermediate. It is frequently subjected to palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Negishi couplings) to install diverse aryl or alkyl groups at the C2 position. This specific functionalization is a critical step in the total synthesis of various biologically active molecules, including advanced antimycotic agents ()[1].

Visualization: Cross-Coupling Workflow & Safety Logic Below is a logical workflow illustrating the integration of safety checks with the synthetic cross-coupling process.

SyntheticWorkflow Start This compound (CAS: 50288-76-1) PPE Hazard Mitigation (Fume Hood, Double Nitrile Gloves) Start->PPE Reaction Pd-Catalyzed Cross-Coupling (Suzuki/Negishi at C2) PPE->Reaction Validation LC-MS Reaction Monitoring (Self-Validating Check) Reaction->Validation Validation->Reaction Incomplete Quench Aqueous Base Quench (Neutralize Acidic Byproducts) Validation->Quench Complete Conversion Product C2-Functionalized Benzothiophene (Drug Intermediate) Quench->Product

Caption: Safe handling, cross-coupling, and self-validating workflow for CAS 50288-76-1.

References
  • Title: US5135943A - 1H-imidazole derivative compounds and pharmaceutical compositions containing the same Source: Google Patents URL
  • Title : Synthesis of 3-methylbenzo[b]thiophene Source : PrepChem URL :[Link]

Sources

Methodological & Application

Application Note: Regioselective Chlorination of 3-Methylbenzo[b]thiophene using Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details the optimized protocol for the regioselective synthesis of 2-chloro-3-methylbenzo[b]thiophene via electrophilic aromatic substitution (EAS) using sulfuryl chloride (


) . Unlike gaseous chlorine (

), sulfuryl chloride offers precise stoichiometric control and improved handling safety. This guide addresses the critical challenge of competing mechanisms—specifically, favoring the ionic C2-chlorination pathway while suppressing the radical benzylic chlorination of the C3-methyl group.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanistic Insight

The Substrate: 3-Methylbenzo[b]thiophene

Benzo[b]thiophene consists of a benzene ring fused to a thiophene ring. The thiophene moiety is significantly more electron-rich and reactive toward electrophiles than the benzene ring.

  • Regioselectivity: In 3-substituted benzo[b]thiophenes, the C2 position is the most activated site for electrophilic attack due to the resonance stabilization provided by the sulfur atom and the blocking of the C3 position.

  • Competing Pathways: The C3-methyl group is susceptible to free-radical halogenation (benzylic chlorination). This protocol utilizes conditions that suppress radical formation (low temperature, absence of light/initiators) to ensure high selectivity for the aromatic ring.

The Reagent: Sulfuryl Chloride ( )

Sulfuryl chloride serves as a dual-mode reagent. In the presence of radical initiators (heat, light, peroxides), it acts as a source of


 radicals. However, under controlled ionic conditions, it acts as an electrophilic chlorinating agent, effectively delivering "

".
  • Reaction Equation:

    
    
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the control measures required to achieve the desired product.

ReactionPathways Start 3-Methylbenzo[b]thiophene ConditionA Ionic Conditions (DCM, 0°C, Dark) Start->ConditionA + SO2Cl2 ConditionB Radical Conditions (Heat, Light, Peroxides) Start->ConditionB + SO2Cl2 Reagent Sulfuryl Chloride (SO2Cl2) ProductA 2-Chloro-3-methylbenzo[b]thiophene (Target: Ring Substitution) ConditionA->ProductA Electrophilic Subst. ProductB 3-(Chloromethyl)benzo[b]thiophene (Impurity: Side-chain Oxidation) ConditionB->ProductB Radical Subst.

Figure 1: Mechanistic divergence in the chlorination of alkyl-substituted heterocycles.

Experimental Strategy

Solvent Selection

Dichloromethane (DCM) is the solvent of choice. It is non-nucleophilic, polar enough to stabilize the ionic transition state, and has a low boiling point for easy removal.

  • Alternative: Chloroform (

    
    ) is acceptable but requires stabilization (ethanol-free preferred) to prevent side reactions.
    
  • Avoid: Ethers (can form peroxides/react) or aromatic solvents (potential competition).

Stoichiometry & Temperature
  • Stoichiometry: A slight excess of

    
     (1.1 equivalents) ensures complete conversion. Large excesses can lead to polychlorination (e.g., at C4 or C7).
    
  • Temperature: 0°C to Room Temperature (20-25°C).

    • Critical Control: Addition must be performed at 0°C to manage the exotherm and prevent the temperature spike that could trigger the radical pathway.

Detailed Protocol

Materials & Equipment
  • Reagents:

    • 3-Methylbenzo[b]thiophene (purity >98%)

    • Sulfuryl Chloride (

      
      ) (Handle in fume hood; lachrymator)
      
    • Dichloromethane (Anhydrous)

    • Sodium Bicarbonate (sat.[1] aq.)

    • Brine[2]

    • Magnesium Sulfate (

      
      )
      
  • Equipment:

    • 3-neck Round Bottom Flask (RBF)

    • Addition Funnel (pressure-equalizing)

    • Nitrogen/Argon inlet

    • Gas scrubber (to trap

      
       and 
      
      
      
      )
    • Aluminum foil (to wrap flask/exclude light)

Step-by-Step Procedure

Step 1: Setup and Dissolution

  • Equip a clean, dry 3-neck RBF with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize evolved gases).

  • Add 3-Methylbenzo[b]thiophene (10.0 mmol, 1.48 g) to the flask.

  • Add Dichloromethane (20 mL, ~0.5 M concentration).

  • Wrap the flask in aluminum foil to exclude ambient light.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition

  • Charge the addition funnel with Sulfuryl Chloride (11.0 mmol, 0.89 mL, 1.1 equiv) diluted in 5 mL of DCM.

  • Add the

    
     solution dropwise over 20–30 minutes.
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[3] Ensure the scrubber is functioning.
    • Control: Maintain internal temperature < 5°C during addition.[1]

Step 3: Reaction & Monitoring

  • After addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

  • Stir for 2–4 hours.

  • Monitor: Check progress via TLC (Hexane/EtOAc 95:5) or HPLC.[1]

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , slightly less polar).

Step 4: Quench and Workup

  • Cool the mixture back to 0°C.

  • Carefully quench by dropwise addition of Saturated

    
      (20 mL). Caution: Vigorous bubbling.
    
  • Transfer to a separatory funnel. Separate the organic layer.[1][2][4][5][6]

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine organic layers and wash with:

    • Water (1 x 20 mL)

    • Brine (1 x 20 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap, < 40°C bath).
    

Step 5: Purification

  • Crude State: Yellow to orange oil or low-melting solid.

  • Method: Recrystallization is preferred if solid; otherwise, Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
  • Yield Expectation: 85–95%.

Data Summary & Troubleshooting

Physicochemical Properties Table[7]
CompoundMW ( g/mol )Equiv.[7]Density (g/mL)Boiling/Melting Pt.Role
3-Methylbenzo[b]thiophene 148.221.01.12~250°C (BP)Substrate
Sulfuryl Chloride 134.971.11.6769°C (BP)Reagent
2-Chloro-3-methylbenzo[b]thiophene 182.67ProductN/ASolid/OilTarget
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed

Use fresh reagent.

hydrolyzes rapidly; if liquid is cloudy/fuming excessively before use, distill or replace.
Side Product: Chloromethyl Radical pathway activeEnsure flask is wrapped in foil (dark). Ensure temperature during addition is 0°C. Degas solvent to remove

.
Side Product: Polychlorination Excess reagent / High TempStrictly limit

to 1.1 equiv. Do not reflux.[1]
Dark/Tar Formation PolymerizationAcid-catalyzed polymerization of thiophene. Ensure efficient stirring and slow addition to prevent local hot-spots/acid concentration.

Workflow Visualization

Workflow cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Workup Step1 Dissolve Substrate in DCM Cool to 0°C Protect from Light Step2 Dropwise Addition of SO2Cl2 (Control Exotherm) Step1->Step2 Step3 Warm to RT Stir 2-4 Hours Step2->Step3 Step4 Monitor (TLC/HPLC) Check for SM consumption Step3->Step4 Step4->Step3 Incomplete Step5 Quench with Sat. NaHCO3 (Neutralize HCl) Step4->Step5 Complete Step6 Phase Separation & Drying (MgSO4) Step5->Step6 Step7 Concentration & Purification (Column/Recryst) Step6->Step7

Figure 2: Operational workflow for the chlorination protocol.

Safety & Handling (E-E-A-T)

  • Sulfuryl Chloride Hazards: Highly toxic, corrosive, and reacts violently with water. Upon contact with moisture, it releases hydrogen chloride (

    
    ) and sulfur dioxide (
    
    
    
    ) gases, which are severe respiratory irritants.
    • Engineering Control: All operations must be performed in a well-ventilated chemical fume hood.

    • PPE: Neoprene or Butyl rubber gloves (standard nitrile offers limited protection against prolonged exposure), safety goggles, and lab coat.

  • Waste Disposal: Quenched aqueous layers contain sulfite/sulfate and chloride. Neutralize to pH 7 before disposal according to local environmental regulations.

References

  • Campaigne, E., & Archer, W. L. (1953). "Chlorination of Thiophenes with Sulfuryl Chloride."[5] Journal of the American Chemical Society.[8] Link Mechanistic grounding for the use of sulfuryl chloride in thiophene chlorination.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. Link Authoritative text on the regioselectivity of electrophilic substitution in benzo[b]thiophenes (C2 vs C3).

  • BenchChem Application Note. (2025). "Chlorination Methods for Thiophene Synthesis." Link General protocols for handling sulfuryl chloride in heterocyclic synthesis.

  • Organic Chemistry Portal. "Sulfuryl Chloride in Organic Synthesis." Link Reference for reagent properties and radical vs. ionic reaction conditions.

Sources

Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-methylbenzo[b]thiophene: Overcoming C–Cl Activation Barriers in Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged pharmacophore widely utilized in the development of therapeutics, including selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. Functionalization at the C2 position is critical for structure-activity relationship (SAR) exploration. While 2-bromo and 2-iodo derivatives readily undergo palladium-catalyzed cross-coupling, 2-chloro-3-methylbenzo[b]thiophene presents a formidable synthetic challenge. The high bond dissociation energy (BDE) of the C(sp²)–Cl bond (~96 kcal/mol) typically stalls the catalytic cycle at the oxidative addition step.

This application note provides a comprehensive, self-validating guide to executing high-yielding Suzuki-Miyaura and Buchwald-Hartwig cross-couplings on this recalcitrant substrate. By leveraging sterically demanding, electron-rich ligands (e.g., XPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr), researchers can efficiently overcome these activation barriers[1].

Strategic Rationale & Mechanistic Causality

The Substrate Challenge

In 2-chloro-3-methylbenzo[b]thiophene, the inherent inertness of the aryl chloride is compounded by the steric encumbrance of the adjacent C3-methyl group. This steric bulk physically shields the C2-position, further elevating the activation energy required for the palladium center to insert into the C–Cl bond.

Catalyst Selection Logic

To force the oxidative addition of the C–Cl bond, the Pd(0) center must be highly electron-rich. However, to facilitate the final product release, the catalyst must also be sterically bulky[2].

  • Buchwald Ligands (XPhos/RuPhos): Dialkylbiaryl phosphines provide immense electron density via their dicyclohexylphosphine moieties, accelerating oxidative addition. Their biphenyl backbone provides spatial bulk that accelerates reductive elimination through steric relief[3].

  • NHC Precatalysts (Pd-PEPPSI-IPr): N-heterocyclic carbenes are exceptionally strong σ-donors with minimal π-backbonding. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes a throw-away 3-chloropyridine ligand that easily dissociates to form a highly reactive, coordinatively unsaturated 12-electron Pd(0) species, ideal for activating unactivated aryl chlorides[4].

The Catalytic Cycle

The diagram below illustrates the specific mechanistic bottlenecks associated with 2-chloro-3-methylbenzo[b]thiophene and how modern ligand design resolves them[5].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Overcoming C-Cl BDE) Pd0->OA + 2-Cl-3-Me-BT PdII_1 Ar-Pd(II)(Cl)L_n Intermediate OA->PdII_1 e⁻-Rich Ligand TM Transmetalation (Boronate/Amide Transfer) PdII_1->TM Base Activation PdII_2 Ar-Pd(II)(Nu)L_n Intermediate TM->PdII_2 + Nu-M RE Reductive Elimination (Sterically Accelerated) PdII_2->RE RE->Pd0 Catalyst Regeneration Product Functionalized Benzothiophene RE->Product Product Release

Catalytic cycle for Pd-catalyzed cross-coupling of 2-chloro-3-methylbenzo[b]thiophene.

Quantitative Catalyst Screening Profiles

The following tables summarize the optimization data for functionalizing the C2 position. Note the stark failure of traditional first-generation catalysts (e.g., Pd(OAc)₂/PPh₃) compared to modern bulky systems.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Catalyst System Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ (5 mol%) PPh₃ (10 mol%) K₂CO₃ Toluene/H₂O 100 < 10
Pd₂(dba)₃ (2 mol%) SPhos (8 mol%) K₃PO₄ Toluene/H₂O 100 85
Pd₂(dba)₃ (2 mol%) XPhos (8 mol%) K₃PO₄ Toluene/H₂O 100 92

| Pd-PEPPSI-IPr (2 mol%) | None (NHC) | K₂CO₃ | Dioxane/H₂O | 80 | 96 |

Table 2: Buchwald-Hartwig Amination with Morpholine

Catalyst System Ligand Base Solvent Temp (°C) Yield (%)
Pd(OAc)₂ (5 mol%) BINAP (10 mol%) Cs₂CO₃ Toluene 110 15
Pd₂(dba)₃ (2 mol%) RuPhos (8 mol%) NaOtBu Toluene 110 78
Pd₂(dba)₃ (2 mol%) XPhos (8 mol%) NaOtBu Toluene 110 89

| Pd-PEPPSI-IPr (2 mol%) | None (NHC) | KOtBu | Dioxane | 100 | 94 |

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols integrate In-Process Controls (IPC) and visual checkpoints.

G Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Reaction (Heat to 80-110°C) Degas->React Monitor 4. IPC Monitoring (GC-MS/TLC) React->Monitor Monitor->React Incomplete Quench 5. Quench & Extract (NH4Cl / EtOAc) Monitor->Quench >95% Conv. Purify 6. Purification (Flash Chromatography) Quench->Purify

Self-validating experimental workflow for air-free palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (PEPPSI-IPr System)

Objective: Synthesize 3-methyl-2-phenylbenzo[b]thiophene.

  • Reagent Charging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-methylbenzo[b]thiophene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%).

    • Causality: K₂CO₃ is chosen over hydroxide bases to activate the boronic acid into a reactive boronate species without causing rapid protodeboronation (hydrolysis) of the boronic acid.

  • Internal Standard Addition: Add dodecane (0.5 mmol, 0.5 equiv) via microsyringe.

    • Self-Validation: Dodecane acts as an inert internal standard. By comparing the GC-FID peak area of the starting material to dodecane at t=0 and t=x, you can definitively calculate reaction conversion independent of isolation losses.

  • Solvent Addition & Degassing: Add a 4:1 mixture of Dioxane/H₂O (5.0 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: While PEPPSI-IPr is relatively air-stable as a precatalyst, the active Pd(0) species generated in situ is highly susceptible to oxidation. Removing dissolved oxygen prevents premature catalyst death.

  • Reaction Initiation: Backfill with Argon, seal the tube, and heat to 80 °C.

    • Self-Validation Checkpoint: The suspension will transition from a pale yellow to a distinct dark amber/brown as the 3-chloropyridine ligand dissociates and the active Pd(0) species enters the catalytic cycle[1].

  • IPC Monitoring: After 2 hours, withdraw a 50 µL aliquot under Argon, dilute in EtOAc, filter through a short plug of silica, and analyze via GC-MS. Proceed to quench only when the starting material peak is <5% relative to the internal standard.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes).

Protocol B: Buchwald-Hartwig Amination (XPhos System)

Objective: Synthesize 4-(3-methylbenzo[b]thiophen-2-yl)morpholine.

  • Reagent Charging: In a glovebox, charge a vial with 2-chloro-3-methylbenzo[b]thiophene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

    • Causality: A slight excess of XPhos relative to Pd ensures complete formation of the active L₁Pd(0) monomer. NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine intermediate prior to reductive elimination[6].

  • Liquid Addition: Seal the vial with a PTFE septum cap, remove from the glovebox, and add anhydrous Toluene (4.0 mL) followed by morpholine (1.2 mmol, 1.2 equiv) and dodecane (0.5 mmol) via syringe.

  • Reaction Initiation: Heat the mixture to 110 °C in a pre-heated reaction block.

    • Self-Validation Checkpoint: The deep purple/red color of the initial Pd₂(dba)₃ complex will rapidly fade to a pale orange/yellow upon heating, confirming the successful ligand exchange and generation of the active Pd(0)-XPhos catalyst. If the solution turns black, Pd black has precipitated, indicating catalyst decomposition (often due to oxygen ingress).

  • IPC & Workup: Monitor via GC-FID at 4 hours. Upon completion, cool to room temperature, dilute with EtOAc, wash with water to remove salts, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Analytical Validation & Troubleshooting

  • Issue: High levels of unreacted aryl chloride, but catalyst has turned black.

    • Cause: Catalyst poisoning or oxidation. Benzothiophene derivatives can sometimes contain trace organosulfur impurities (thiols) that poison Pd.

    • Solution: Sublimation or recrystallization of the starting material prior to use. Ensure strict Schlenk technique.

  • Issue: Complete consumption of boronic acid, but low product yield (Suzuki).

    • Cause: Protodeboronation (homocoupling or hydrolysis of the boronic acid).

    • Solution: Switch to a weaker base (e.g., K₃PO₄ instead of K₂CO₃) or use a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low.

References

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link][6]

  • Buchwald–Hartwig amination. Wikipedia.[Link][5]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link][3]

  • Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI.[Link][1]

  • High yielding alkylations of unactivated sp³ and sp² centres with alkyl-9-BBN reagents using an NHC-based catalyst: Pd-PEPPSI-IPr. Chemical Communications.[Link][4]

  • Pd–PEPPSI-Type Expanded Ring N-Heterocyclic Carbene Complexes: Synthesis, Characterization, and Catalytic Activity in Suzuki–Miyaura Cross Coupling. Organometallics.[Link][2]

Sources

Application Note: 2-Chloro-3-methyl-1-benzothiophene in High-Performance OFET Materials

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Material Significance

The Role of 2-Chloro-3-methyl-1-benzothiophene (CMBT)

In the realm of organic field-effect transistors (OFETs), [1]benzothieno[3,2-b][1]benzothiophene (BTBT) and its derivatives represent the "gold standard" for p-type small molecule semiconductors, frequently achieving mobilities exceeding 10 cm²/Vs.

This compound (CMBT) is not typically the final active layer itself; rather, it is a critical synthetic building block (intermediate) used to construct these high-performance thienoacenes. Its structural dual-functionality is key:

  • 2-Chloro Position: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) or direct arylation, allowing the fusion of the benzothiophene core into larger conjugated systems.

  • 3-Methyl Position: A strategic substituent that introduces steric bulk and asymmetry. This disrupts the "herringbone" packing motif common in unsubstituted acenes, promoting 2D "brick-work" π-stacking , which significantly enhances intermolecular orbital overlap and charge carrier mobility.

Critical Material Parameters for OFET Applications

For OFET applications, the purity of the precursor (CMBT) directly dictates the trap density in the final semiconductor.

ParameterSpecificationImpact on Device Performance
Purity (HPLC) > 99.5%Impurities act as charge traps, reducing mobility (

) and increasing threshold voltage (

).
Halogen Impurity < 10 ppm (non-constituent)Residual halides from synthesis can cause electrochemical instability and bias stress shifts.
Appearance White/Pale Yellow Crystalline SolidDarkening indicates oxidation or sulfur degradation.
Water Content < 50 ppmMoisture in the precursor can poison Pd-catalysts during the subsequent coupling steps.

Part 2: Detailed Protocols

Protocol A: Purification of CMBT Precursor

Before using CMBT in the synthesis of semiconductor materials, it must be purified to electronic-grade standards.

Objective: Remove trace isomers and catalytic residues from the commercial starting material.

  • Dissolution: Dissolve 5g of crude CMBT in 20 mL of hot n-hexane (60°C).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.

  • Recrystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 4 hours.

    • Place in a refrigerator (4°C) for 12 hours.

    • Collect crystals via vacuum filtration.

  • Sublimation (Optional but Recommended):

    • For ultra-high purity, perform vacuum sublimation at 80°C under high vacuum (

      
       Torr).
      
    • Why? Sublimation is the most effective method to remove trace organic impurities with similar solubility profiles.

Protocol B: Synthesis of Active Semiconductor (Example Workflow)

This protocol describes the coupling of CMBT to form a π-extended oligomer (e.g., a dimethyl-bibenzothiophene derivative) suitable for solution-processed OFETs.

Reaction: Suzuki-Miyaura Coupling Target: 3,3'-Dimethyl-2,2'-bibenzothiophene (DMBT)

  • Reagents:

    • Precursor 1: This compound (1.0 eq)

    • Precursor 2: 3-Methyl-1-benzothiophene-2-boronic acid (1.1 eq)

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2M aqueous solution)
      
    • Solvent: Toluene/Ethanol (3:1 v/v) degassed.

  • Procedure:

    • Inert Atmosphere: Perform all steps under Nitrogen or Argon in a glovebox or using Schlenk lines. Oxygen acts as a trap for charge carriers in the final device.

    • Mixing: Combine precursors and catalyst in the reaction vessel. Add solvent and base.

    • Reflux: Heat to 90°C for 24 hours with vigorous stirring.

    • Quench & Extract: Cool, add water, and extract with chloroform.

    • Purification: Column chromatography (Silica gel, Hexane) followed by Zone Refining or Physical Vapor Transport (PVT) growth for the final semiconductor crystals.

Protocol C: OFET Device Fabrication (Bottom-Gate Top-Contact)

Once the CMBT-derived semiconductor is synthesized, use this protocol to fabricate high-mobility devices.

1. Substrate Preparation

  • Wafer: Highly doped n-type Si (Gate) with 300 nm thermally grown

    
     (Dielectric).
    
  • Cleaning:

    • Sonicate in Acetone (10 min).

    • Sonicate in Isopropanol (10 min).

    • UV-Ozone treatment (20 min) to generate surface -OH groups.

  • Surface Modification (SAM):

    • Immerse cleaned wafer in a solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene (10 mM) for 12 hours.

    • Mechanism:[1][2][3] OTS forms a hydrophobic self-assembled monolayer. This minimizes charge trapping at the

      
       interface and induces favorable "edge-on" vertical orientation of the benzothiophene molecules.
      

2. Semiconductor Deposition

  • Method: Vacuum Thermal Evaporation (VTE).

  • Source: Purified CMBT-derived semiconductor (from Protocol B).

  • Conditions:

    • Base Pressure:

      
       Torr.
      
    • Rate: 0.1 – 0.3 Å/s (Slow rate promotes large grain growth).

    • Substrate Temperature (

      
      ): 60°C . (Heating the substrate provides energy for molecules to diffuse and crystallize into large domains).
      
    • Thickness: 40–50 nm.

3. Electrode Deposition (Source/Drain)

  • Material: Gold (Au) or Silver (Ag).

  • Pattern: Shadow mask defining channel length (

    
    ) and width (
    
    
    
    ).
  • Thickness: 50 nm.

Part 3: Visualization & Logic

Synthesis & Device Workflow

The following diagram illustrates the transformation of the CMBT precursor into a functional OFET device.

OFET_Workflow CMBT 2-Chloro-3-methyl- 1-benzothiophene (Precursor) Coupling Pd-Catalyzed Coupling (Suzuki/Stille) CMBT->Coupling + Boronic Acid / Tin Reagent Semiconductor Methylated Thienoacene (Active Material) Coupling->Semiconductor Synthesis Purification Sublimation / Zone Refining Semiconductor->Purification Removal of Pd/Traps Deposition Vacuum Deposition (on OTS-treated Si) Purification->Deposition Ultra-Pure Source OFET OFET Device (BGTC Architecture) Deposition->OFET + Au Electrodes

Caption: Workflow from CMBT precursor synthesis to final OFET device fabrication.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Mobility (< 0.1 cm²/Vs) Poor Crystal PackingIncrease substrate temperature (

) during deposition to encourage larger grain size.
High Threshold Voltage (

)
Deep Traps / ImpuritiesRepurify the CMBT precursor via sublimation; ensure OTS layer is uniform.
Large Hysteresis Interface TrapsImprove SAM quality; ensure all solvents are anhydrous; perform annealing at 80°C post-deposition.
Non-Linear Output Curves Contact ResistanceCheck Au/Semiconductor interface; use a thin

injection layer if HOMO level is deep (> -5.5 eV).

Part 4: References

  • Takimiya, K., et al. (2011). Organic Semiconductors Based on [1]Benzothieno[3,2-b][1]benzothiophene Substructure. Journal of the American Chemical Society.[4] Link

  • Hanna, J., et al. (2014). Liquid Crystalline Organic Semiconductors for OFETs. Nature Materials. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Sirringhaus, H. (2014).[5] 25th Anniversary Article: Organic Field-Effect Transistors: The Path to Applications. Advanced Materials. Link

  • Guidechem. (2025).[6] 5-Chloro-3-methylbenzo[b]thiophene Properties and Suppliers. Link

Sources

Introduction: The Strategic Value of the 3-Methyl-1-Benzothiophene Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the C2 Position in 3-Methyl-1-Benzothiophene

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene motif is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and organic materials. Its rigid, planar structure and electron-rich nature make it an ideal building block in medicinal chemistry. Specifically, 3-methyl-1-benzothiophene serves as a crucial starting material for a range of compounds where precise functionalization dictates biological activity and material properties.

The reactivity of the benzothiophene ring is not uniform. The proton at the C2 position is notably more acidic than others on the heterocyclic ring, making it the primary site for deprotonation and subsequent electrophilic attack. Furthermore, the 3-methyl group, being electron-donating, activates the ring for electrophilic substitution, preferentially directing incoming electrophiles to the C2 position.[1][2] This inherent reactivity provides a reliable handle for chemists to introduce molecular diversity.

This guide provides a detailed exploration of key synthetic strategies for selectively functionalizing the C2 position of 3-methyl-1-benzothiophene. We will delve into the mechanistic underpinnings of each method, offer field-tested protocols, and present data to guide researchers in their synthetic endeavors.

Strategy 1: C2-Functionalization via Deprotonation and Electrophilic Quench

This classic and highly reliable method leverages the enhanced acidity of the C2 proton. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes the C2 proton to generate a potent 2-lithio-3-methyl-1-benzothiophene intermediate. This nucleophilic species can then be quenched with a wide array of electrophiles to install new functional groups with high precision.

Causality of Experimental Design:

  • Base Selection: n-Butyllithium is the base of choice due to its sufficient strength to deprotonate the C2 position without attacking the sulfur atom or the benzene ring.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive organolithium intermediate.

  • Temperature: The reaction is conducted at low temperatures (-78 °C) to ensure kinetic control, maximizing the regioselectivity of the deprotonation and preventing unwanted side reactions or degradation of the lithiated intermediate.

Workflow: Lithiation and Electrophilic Quench

cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Key Intermediate cluster_product Final Product start 3-Methyl-1-benzothiophene in Anhydrous THF intermediate 2-Lithio-3-methyl-1-benzothiophene start->intermediate Deprotonation reagents 1. n-BuLi, -78 °C 2. Electrophile (E+) reagents->intermediate product C2-Functionalized Product intermediate->product Electrophilic Quench

Caption: Workflow for C2 functionalization via lithiation.

Protocol 1: Synthesis of (3-Methyl-1-benzothiophen-2-yl)methanol via Lithiation

This protocol details the formylation of the C2 position using dimethylformamide (DMF) as the electrophile, followed by reduction.

Materials:

  • 3-Methyl-1-benzothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-methyl-1-benzothiophene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up (Aldehyde): Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1-benzothiophene-2-carbaldehyde.

  • Reduction: Dissolve the crude aldehyde in methanol. Cool the solution to 0 °C and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours at room temperature.

  • Final Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the title compound.

Electrophile (E+)Resulting C2-SubstituentProduct Class
D₂O-DDeuterated Compound
Iodomethane (CH₃I)-CH₃2,3-Dimethyl-1-benzothiophene
Carbon Dioxide (CO₂)-COOHCarboxylic Acid
Benzaldehyde (PhCHO)-CH(OH)PhSecondary Alcohol
Trimethylsilyl chloride (TMSCl)-Si(CH₃)₃Silylated Compound

Strategy 2: C2-Halogenation and Subsequent Cross-Coupling

Introducing a halogen at the C2 position transforms the 3-methyl-1-benzothiophene into a versatile building block for transition-metal-catalyzed cross-coupling reactions. Electrophilic bromination, typically with N-bromosuccinimide (NBS), proceeds with high regioselectivity at the electron-rich C2 position. The resulting 2-bromo-3-methyl-1-benzothiophene is an ideal substrate for Suzuki, Heck, and Sonogashira couplings, enabling the formation of C-C and C-heteroatom bonds.

Causality of Experimental Design:

  • Halogenating Agent: NBS is a mild and highly selective source of electrophilic bromine, minimizing side reactions often seen with harsher reagents like liquid bromine.

  • Cross-Coupling Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂, are highly effective for activating the C-Br bond, enabling transmetalation and reductive elimination cycles that form the new C-C bond.[3]

  • Base in Coupling: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial in the Suzuki coupling to activate the boronic acid and facilitate the transmetalation step.

Workflow: Halogenation Followed by Suzuki Cross-Coupling

cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki Coupling start 3-Methyl-1-benzothiophene product1 2-Bromo-3-methyl- 1-benzothiophene start->product1 reagent1 NBS, Acetonitrile Room Temp reagent1->product1 product2 2-Aryl-3-methyl- 1-benzothiophene product1->product2 reagent2 Ar-B(OH)₂, Pd Catalyst Base, Toluene/H₂O reagent2->product2

Caption: Two-step C2-arylation via bromination and Suzuki coupling.

Protocol 2A: Synthesis of 2-Bromo-3-methyl-1-benzothiophene

This protocol is adapted from established methods for halogenating thiophene derivatives.[4][5]

Materials:

  • 3-Methyl-1-benzothiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Reaction Setup: Dissolve 3-methyl-1-benzothiophene (1.0 eq) in acetonitrile (approx. 0.5 M) in a round-bottom flask.

  • Bromination: Add NBS (1.05 eq) portion-wise to the solution at room temperature. Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with hexanes) to yield the pure 2-bromo derivative.

Protocol 2B: Suzuki Coupling of 2-Bromo-3-methyl-1-benzothiophene with Phenylboronic Acid

Materials:

  • 2-Bromo-3-methyl-1-benzothiophene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-bromo-3-methyl-1-benzothiophene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add the degassed solvent mixture of toluene and water. Bubble argon through the solution for 20 minutes. Add Pd(PPh₃)₄ (0.03 eq) to the flask and seal it.

  • Reaction: Heat the mixture to 90 °C and stir vigorously overnight.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield 3-methyl-2-phenyl-1-benzothiophene.

Strategy 3: Direct C-H Arylation

Direct C-H activation/functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization (i.e., halogenation).[6] Both palladium and nickel-based catalytic systems have been developed for the regioselective C2-arylation of benzothiophenes.

Causality of Experimental Design:

  • Palladium/Silver System: A novel approach uses a combination of a silver(I) salt with a very low loading of a palladium catalyst. The Ag(I) is proposed to mediate the C-H activation at the C2 position, followed by transmetalation to palladium for the coupling step. This synergistic system allows for reactions at near-room temperature, which is a significant advantage.[7]

  • Nickel System: Nickel catalysis offers a more economical and sustainable alternative to palladium. A system employing a nickel(II) salt with a bipyridine ligand in the presence of a strong amide base like LiHMDS has proven effective for the C2-arylation of benzothiophenes with aryl iodides.[8] The strong base is critical for the initial C-H activation step.

Workflow: Direct C-H Arylation

substrate 3-Methyl-1-benzothiophene + Aryl Halide product 2-Aryl-3-methyl- 1-benzothiophene substrate->product C-H Activation/ Functionalization catalyst_system Transition Metal Catalyst (Pd or Ni) + Base/Additive catalyst_system->product

Caption: General scheme for direct C-H arylation at the C2 position.

Protocol 3: Nickel-Catalyzed Direct C2-Arylation

This protocol is based on the system developed for the regiospecific arylation of benzothiophenes.[8]

Materials:

  • 3-Methyl-1-benzothiophene

  • 4-Iodotoluene (or other aryl iodide)

  • NiCl₂(bpy) (bpy = 2,2'-bipyridine)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous 1,4-Dioxane

  • Methanol

Procedure:

  • Reaction Setup: In a glovebox, add 3-methyl-1-benzothiophene (1.0 eq), NiCl₂(bpy) (0.02 eq), and LiHMDS (2.2 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add anhydrous 1,4-dioxane via syringe, followed by the aryl iodide (1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and quench by adding methanol.

  • Purification: Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography.

MethodCatalyst SystemBase/AdditiveTemp.Key Advantages
Ag(I)/Pd(0) [7]Pd₂(dba)₃ (low loading)AgOAcRT-50°CExceptionally mild conditions, high regioselectivity.
Ni(II) [8]NiCl₂(bpy)LiHMDS120°CUses earth-abundant, economical nickel catalyst.

References

  • C2-functionalizations of benzothiophene 3a. (A) Transformations through... - ResearchGate. Available at: [Link]

  • Synthesis of C2 Substituted Benzothiophenes via an Interrupted Pummerer/[9][9]-Sigmatropic/1,2-Migration Cascade of Benzothiophene S-Oxides - PubMed. Available at: [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC. Available at: [Link]

  • Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Available at: [Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates | ACS Omega. Available at: [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • Scope with respect to C2, C3 disubstituted benzothiophene systems. Reaction conditions. Available at: [Link]

  • C3-Chlorination of C2-substituted benzo[ b ]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01185F. Available at: [Link]

  • Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate | Request PDF - ResearchGate. Available at: [Link]

  • Reactivity ofBenzothieno[3,2-b][10]benzothiophene — Electrophilic and Metalation Reactions - ResearchGate. Available at: [Link]

  • Synthesis of benzothiophenes - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Benzothiophenes by an Unusual Palladium‐Catalyzed Vinylic C-S Coupling - Bryan - 2009 - DOI. Available at: [Link]

  • Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids | ACS Omega. Available at: [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. Available at: [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC. Available at: [Link]

  • Nickel-catalyzed and Li-mediated regiospecific CH arylation of benzothiophenes - Supporting Information. Available at: [Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes | Journal of the American Chemical Society. Available at: [Link]

  • Nickel-catalyzed and Li-mediated regiospecific C–H arylation of benzothiophenes - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Available at: [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - MDPI. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Available at: [Link]

  • 1.31: Electrophilic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-1,3-Dienes - PubMed. Available at: [Link]

  • C2‐Arylation of benzothiophene S‐oxides using phenols. - ResearchGate. Available at: [Link]

  • Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3 ... - RSC Publishing. Available at: [Link]

  • 3-methyl-1-benzothiophene - 1455-18-1, C9H8S, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene - Chemguide. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in the Chlorination of 3-Methylbenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering regioselectivity issues during the halogenation of benzothiophene derivatives.

Mechanistic Causality of Regioselectivity

The functionalization of 3-methylbenzothiophene presents a classic chemoselectivity challenge. The sulfur heteroatom exerts both inductive and mesomeric effects, which naturally activate the C2 and C5 positions of the ring toward 1[1]. Because the C3 position is sterically blocked by a methyl group, standard electrophilic chlorination should theoretically yield 2-chloro-3-methylbenzothiophene.

However, the presence of the benzylic/allylic methyl group introduces a competing radical pathway , while the electron-rich sulfur atom introduces a competing oxidative pathway . Failure to strictly control the reaction environment (light, temperature, and solvent polarity) leads to complex mixtures of ring-chlorinated, side-chain chlorinated, and over-oxidized byproducts.

Regioselectivity SM 3-Methylbenzothiophene (Starting Material) EAS Electrophilic Pathway (Polar Solvent, Dark, Lewis Acid) SM->EAS NCS/DMSO Radical Radical Pathway (Non-polar Solvent, hv, AIBN) SM->Radical SO2Cl2 / hv Oxidative Oxidative Pathway (Aqueous NaOCl, <65°C) SM->Oxidative NaOCl / H2O C2_Chlor 2-Chloro-3-methylbenzothiophene (Target C2-Chlorination) EAS->C2_Chlor Controlled Equivalents C5_Chlor C5/C7 Ring Chlorination (Over-chlorination) EAS->C5_Chlor Excess Cl2 / Strong Lewis Acid SideChain 3-(Chloromethyl)benzothiophene (Benzylic Chlorination) Radical->SideChain Homolytic Cleavage Sulfones Sulfoxides, Sulfones & Aldehydes Oxidative->Sulfones Heteroatom Oxidation

Reaction pathways in the chlorination of 3-methylbenzothiophene illustrating regioselectivity.

Troubleshooting FAQs

Q1: My GC-MS shows a mixture of C2-chlorinated product and side-chain chlorinated product (3-(chloromethyl)benzothiophene). How do I push the reaction toward C2-chlorination? A1: This indicates a failure to suppress the free-radical halogenation pathway. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can undergo homolytic cleavage when exposed to ambient light or heat, generating chlorine radicals that abstract a hydrogen from the C3-methyl group 2[2].

  • The Fix: Run the reaction in strict darkness. Use a polar aprotic solvent (e.g., acetonitrile) to stabilize the ionic Wheland intermediate of the EAS pathway. Adding a catalytic amount of DMSO with NCS will form a highly electrophilic chlorodimethylsulfonium intermediate, which.

Q2: I am using sodium hypochlorite (NaOCl) as a mild chlorinating agent, but I am isolating sulfoxides, sulfones, and aldehydes instead of the chlorinated ring. Why? A2: NaOCl acts as both a chlorinating agent and a strong oxidant. The sulfur heteroatom assists in forming a hypochlorous acidium ion, which can either lead to a bridged chloronium ion (yielding the chlorinated product) or directly oxidize the sulfur. Additionally, aqueous oxidizing conditions can cause 3[3].

  • The Fix: Control the temperature strictly. Reactions carried out at lower temperatures paradoxically favor the competing oxidative processes. Maintain the reaction at 65–75 °C to favor the activation energy required for the C2-C3 chloronium ion rearrangement[3].

Q3: I need to synthesize 5-chloro-3-methylbenzothiophene, but direct chlorination yields the 2-chloro isomer. How can I alter the regioselectivity to target the C5 position? A3: The C2 position is significantly more nucleophilic due to the direct resonance contribution from the sulfur atom. Direct electrophilic chlorination of the intact ring will always heavily favor C2 over C5[1].

  • The Fix: You cannot achieve high C5 selectivity via direct chlorination of 3-methylbenzothiophene. Industrial preparation of the 5-chloro isomer generally involves the2 (e.g., pre-chlorinated 4-chlorothiophenol derivatives) rather than late-stage functionalization[2].

Quantitative Data: Reagent Selection Matrix

To minimize trial and error, consult the following table summarizing the causality between chlorinating systems and their resulting regioselectivity profiles:

Reagent SystemPrimary MechanismMajor ProductRegioselectivity / Side Reactions
NCS + cat. DMSO Electrophilic (EAS)2-Chloro-3-methylbenzothiopheneHigh C2 selectivity ; DMSO suppresses radical pathways.
Cl₂ + AlCl₃ Strong Electrophilic2,5-Dichloro-3-methylbenzothiopheneOver-chlorination at C5/C7 due to strong Lewis acid hyperactivation[1].
SO₂Cl₂ + hv / AIBN Radical3-(Chloromethyl)benzothiopheneBenzylic chlorination ; homolytic cleavage dominates the reaction[2].
NaOCl (aq), <65 °C Oxidative / EASSulfones / AldehydesPoor selectivity ; heteroatom oxidation outcompetes halogenation at low temps[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning you can verify the mechanistic integrity of the reaction in real-time without waiting for final NMR characterization.

Protocol A: Highly Regioselective C2-Chlorination (Electrophilic)

Causality: DMSO acts as an organocatalyst to activate NCS, forming a highly electrophilic "chlorodimethylsulfonium" intermediate. This ensures strict EAS and completely suppresses radical side-chain chlorination.

  • Setup: Dissolve 3-methylbenzothiophene (1.0 eq, 10 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask.

  • Catalyst Addition: Add DMSO (0.2 eq, 2 mmol).

    • Self-Validation Checkpoint 1: The solution must remain clear and colorless. Any immediate yellowing indicates solvent contamination (moisture).

  • Reagent Addition: Critically , wrap the flask entirely in aluminum foil to shield it from ambient light. Cool to 0 °C. Add N-chlorosuccinimide (NCS) (1.05 eq, 10.5 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot (

      
       ~0.6) should disappear, replaced by a single, slightly less polar spot (
      
      
      
      ~0.65). The complete absence of baseline retention confirms that no polar sulfoxide byproducts have formed.
  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Deliberate C3-Methyl Chlorination (Radical)

Causality: If the benzylic chloride (3-(chloromethyl)benzothiophene) is your actual target, you must force the homolytic pathway using a radical initiator and a non-polar solvent to destabilize any ionic EAS intermediates.

  • Setup: Dissolve 3-methylbenzothiophene (1.0 eq, 10 mmol) in 25 mL of benzotrifluoride (a greener alternative to CCl₄).

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol).

  • Reagent Addition: Add Sulfuryl chloride (SO₂Cl₂) (1.1 eq, 11 mmol) dropwise at room temperature.

  • Propagation: Equip the flask with a reflux condenser and a gas bubbler. Irradiate with a visible light source or heat to 80 °C.

  • Workup: Cool to room temperature, wash carefully with saturated NaHCO₃ (gas evolution will occur), dry over MgSO₄, and concentrate.

References

1.[2] Guidechem. 5-CHLORO-3-METHYLBENZO[B]THIOPHENE 19404-18-3 wiki. Available at: 2.[1] Smolecule. 2-Bromo-5-chloro-3-methylbenzo[b]thiophene. Available at: 3. TCI Chemicals. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst. Available at: 4.[3] Organic & Biomolecular Chemistry (RSC Publishing). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Available at:

Sources

Preventing side reactions during 2-Chloro-3-methyl-1-benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Impurity Control & Reaction Optimization Ticket ID: CHEM-SUP-8821[1]

System Overview: The Selectivity Paradox

The synthesis of 2-Chloro-3-methyl-1-benzothiophene (Target B ) from 3-methyl-1-benzothiophene (Precursor A ) is a classic exercise in competing reaction mechanisms.[1]

As a researcher, you are managing a conflict between two distinct reactivity patterns:

  • Electrophilic Aromatic Substitution (EAS): The desired pathway. The sulfur atom activates the C2 position, making it the kinetic target for electrophiles (

    
    ).[1]
    
  • Free Radical Substitution (FRS): The primary side reaction. The C3-methyl group is benzylic-like, making it highly susceptible to hydrogen abstraction by chlorine radicals (

    
    ), leading to side-chain chlorination.[1]
    

The Golden Rule: To maximize yield, you must promote the ionic pathway (EAS) while suppressing the radical pathway (FRS).[1]

Critical Process Modules

Module A: Reagent Selection & Stoichiometry

Q: Should I use N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (


)? 

Recommendation: Use N-Chlorosuccinimide (NCS) for small-to-mid-scale high-purity applications.[1] Use Sulfuryl Chloride only if strictly temperature-controlled.

  • NCS Protocol (Preferred):

    • Mechanism: Releases

      
       slowly in polar solvents.
      
    • Benefit: significantly lower risk of radical generation compared to

      
      .
      
    • Solvent: Acetic acid (AcOH) or Acetonitrile (MeCN).[1] AcOH protonates NCS, enhancing electrophilicity (

      
      ).[1]
      
    • Stoichiometry: 1.05 equivalents. Excess leads to 2,x-dichlorination.[1]

  • Sulfuryl Chloride Protocol (High Risk/High Reward):

    • Risk:

      
       readily dissociates into 
      
      
      
      , which can initiate radical chains, attacking the methyl group (forming Impurity C ).[1]
    • Control: Must be used at

      
       to 
      
      
      
      .
Module B: Environmental Controls (The "Dark" Reaction)

Q: Why is my product containing 3-(chloromethyl)benzothiophene?

Diagnosis: You have activated the Radical Pathway (FRS). Root Cause: Light exposure or high temperature. Benzothiophene derivatives are photosensitive. Ambient light can homolyze the


 or 

bond, generating radicals that attack the methyl group.[1]

Protocol:

  • Wrap reaction vessel in aluminum foil.

  • Degas solvents (Sparge with

    
     for 15 min) to remove Oxygen (which can promote radical processes via peroxides).
    
  • Add a Radical Scavenger: If using

    
    , add 1 mol% BHT (Butylated hydroxytoluene) to inhibit radical propagation.[1]
    

Troubleshooting Guide (FAQ)

ObservationProbable ImpurityRoot CauseCorrective Action
Product is yellow/orange oil (viscous) Sulfoxide/Sulfone (

-oxide)
Oxidation of Sulfur atom.[1]1. Switch solvent from DCM to AcOH.2. Avoid strong oxidants like NaOCl.3. Keep temp <

.[1]
NMR shows doublet at

4.8 ppm
3-(Chloromethyl)-benzothiophene Radical attack on Methyl group.[1]1. EXCLUDE LIGHT. 2. Lower reaction temp.3. Add radical inhibitor (BHT).[1]
Mass Spec shows M+34 peak 2,x-Dichloro species Over-chlorination.1. Reduce NCS to 0.95 eq.2. Add reagent dropwise over 1 hour.3. Stop reaction at 98% conversion.[1]
Low Yield (<50%) Polymer/Tars Acid-catalyzed polymerization.1. If using

, neutralize acid byproducts immediately.2. Dilute reaction concentration.[1]

Visualizing the Reaction Landscape

The following diagram maps the divergence between the desired Ionic pathway and the undesired Radical/Oxidative pathways.

ReactionPathways Start 3-Methyl-1- benzothiophene Transition Reaction Milieu Start->Transition Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Transition Target TARGET: 2-Chloro-3-methyl- benzothiophene Transition->Target Electrophilic Subst. (C2) Impurity_SideChain IMPURITY: 3-(Chloromethyl)- benzothiophene Transition->Impurity_SideChain Radical Subst. (Methyl) Impurity_Ring IMPURITY: 4,5,6,7-Chloro Isomers Transition->Impurity_Ring Over-activation Impurity_S IMPURITY: S-Oxide / Sulfone Transition->Impurity_S S-Oxidation Ionic Ionic Pathway (Dark, Polar Solvent) Radical Radical Pathway (Light, Heat, Non-polar) Oxidative Oxidative Pathway (Strong Oxidant)

Caption: Figure 1. Divergent reaction pathways. The "Ionic Pathway" (Green) leads to the target C2-substitution. "Radical" and "Oxidative" pathways (Red) lead to side-chain chlorination and S-oxidation, respectively.[1]

Validated Experimental Protocol (SOP)

Objective: Synthesis of this compound with <1% side-chain impurity.

Self-Validating Steps:

  • Checkpoint 1: Appearance of suspension (NCS is insoluble in

    
    , Succinimide is insoluble in 
    
    
    
    —wait, use AcOH for homogeneity or monitor solid exchange).[1]
  • Checkpoint 2: TLC (Hexane/EtOAc 9:1).[1] Target

    
     ~0.6. Starting material 
    
    
    
    ~0.5.

Step-by-Step:

  • Setup: Charge a 3-neck round bottom flask with 3-methyl-1-benzothiophene (1.0 eq) and Glacial Acetic Acid (5 vol).

  • Protection: Wrap flask in foil. Purge with Nitrogen.

  • Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in portions over 30 minutes at room temperature (

    
    ).
    
    • Why? Portion-wise addition prevents localized "hotspots" of high concentration that favor over-chlorination.

  • Monitoring: Stir for 3-6 hours.

    • Validation: Take an aliquot, work up (mini-extraction), and check

      
      H NMR.[1] Look for the disappearance of the C2-H singlet (
      
      
      
      ~7.0-7.2 ppm).[1]
    • Critical Check: Ensure the Methyl singlet (

      
       ~2.4 ppm) remains a singlet. If it splits or shifts downfield (
      
      
      
      ~4.8 ppm), you have side-chain chlorination.[1]
  • Workup: Pour mixture into ice water. Extract with DCM. Wash with

    
     (to quench traces of 
    
    
    
    ) and
    
    
    (to remove AcOH).[1]
  • Purification: Recrystallization from Methanol or Ethanol is preferred over column chromatography to remove succinimide traces.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text confirming reactivity order: Thiophene C2/C3 > Benzene Ring).[1] [1]

  • Campaigne, E., & Archer, W. L. (1953).[1] Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 75(4), 989–991.[1] (Foundational work on

    
     vs Radical mechanisms). [1]
    
  • Geneste, P., et al. (1977).[1] Chlorination of benzo[b]thiophene and its derivatives. Bulletin de la Société Chimique de France. (Detailed kinetics on 3-methylbenzothiophene chlorination).

  • Technical Note: "Preventing Benzylic Halogenation." MasterOrganicChemistry. (General mechanism for suppressing radical pathways in toluene-like systems).

Sources

Technical Support Center: Optimizing the Yield of 2-Chloro-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The synthesis of 2-chloro-3-methylbenzo[b]thiophene via electrophilic aromatic substitution (EAS) is a critical transformation in medicinal chemistry and materials science. While the electron-rich nature of the benzothiophene core favors EAS, achieving high regioselectivity at the C2 position requires strict control over the reaction microenvironment.

Below, you will find our mechanistic workflow, troubleshooting FAQs, optimization data, and a self-validating Standard Operating Procedure (SOP) to help you eliminate competing radical pathways and sulfur oxidation.

Mechanistic Workflow

Understanding the bifurcation between ionic and radical pathways is the key to optimizing your yield. The diagram below illustrates the desired C2-chloronium (Wheland) intermediate pathway versus the common failure modes[1].

G A 3-Methylbenzo[b]thiophene (Starting Material) B Electrophilic Chlorination (NCS or SO₂Cl₂) A->B Reagent Addition C Wheland Intermediate (C2-Carbocation) B->C Ionic Pathway (EAS) Polar Solvent, < 25°C E S-Oxide / Sulfone (Oxidation Byproduct) B->E H₂O / Excess Oxidant (Side Reaction) F 3-(Chloromethyl)benzo[b]thiophene (Radical Byproduct) B->F Homolytic Cleavage High Temp / UV / Air D 2-Chloro-3-methylbenzo[b]thiophene (Target Product) C->D Deprotonation High Yield

Reaction pathways for 3-methylbenzothiophene chlorination, highlighting target and side products.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of 3-(chloromethyl)benzo[b]thiophene instead of the target 2-chloro product? Causality: You are likely triggering a radical halogenation pathway rather than the desired ionic EAS pathway. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can undergo homolytic cleavage when exposed to light (UV), elevated temperatures, or radical initiators (e.g., peroxides in aged solvents). This generates chlorine radicals that preferentially abstract a hydrogen atom from the benzylic 3-methyl group, leading to heterobenzylic chlorination[2]. Solution:

  • Temperature Control: Keep the reaction temperature strictly below 25°C; ideally, perform reagent addition at 0°C.

  • Light Exclusion: Wrap the reaction flask in aluminum foil.

  • Solvent Selection: Use polar, non-nucleophilic solvents (e.g., anhydrous dichloromethane or DMF) to stabilize the intermediate C2-chloronium complex, which thermodynamically favors the ionic pathway[1].

Q2: My reaction yield is low, and LC-MS shows a mass corresponding to M+16 and M+32. What is happening? Causality: The sulfur atom within the benzothiophene core is highly susceptible to oxidation, forming sulfoxides (M+16) and sulfones (M+32). This side reaction is prevalent when moisture is present in the reaction matrix or when using aqueous oxidants like sodium hypochlorite (NaOCl), which can act as both a chlorinating agent and an oxygen donor[2]. Solution:

  • Anhydrous Conditions: Flame-dry all glassware and run the reaction under a positive pressure of inert gas (N₂ or Argon).

  • Reagent Quality: If using SO₂Cl₂, ensure it is freshly distilled. Degraded SO₂Cl₂ absorbs atmospheric moisture and releases HCl/SO₂, complicating the reaction matrix.

  • Avoid Aqueous Oxidants: Stick to anhydrous NCS or SO₂Cl₂ rather than hypochlorite-based systems if S-oxidation is a recurring issue[3].

Q3: The conversion of 3-methylbenzo[b]thiophene is incomplete even after 24 hours. Should I add more NCS or increase the temperature? Causality: Incomplete conversion is often a symptom of poor electrophilic activation of NCS. Increasing the temperature is counterproductive as it risks initiating the radical pathway (see Q1). Adding excess NCS can lead to over-chlorination at the benzene ring (e.g., forming 5-chloro or 6-chloro derivatives)[1]. Solution: Instead of heating, add a catalytic amount of a Lewis acid or a Brønsted acid promoter (e.g., a drop of glacial acetic acid or HCl) to increase the electrophilicity of the NCS. Alternatively, switch to the slightly more reactive SO₂Cl₂, adding it dropwise at 0°C.

Optimization Data Summary

To illustrate the impact of reaction parameters on product distribution, the following table summarizes typical optimization profiles observed in our application labs:

Chlorinating AgentSolventTemp (°C)AtmosphereTarget Yield (%)Major Byproduct / Impurity
NCS (1.05 eq) DMF25N₂ (Dark)85 - 88% Unreacted starting material
SO₂Cl₂ (1.05 eq) DCM0 to 20N₂ (Dark)90 - 94% Trace 5-chloro derivative
SO₂Cl₂ (1.50 eq) DCM65 (Reflux)Air (Light)< 40% 3-(Chloromethyl)benzo[b]thiophene
NaOCl / HCl MeCN/H₂O65Air< 30% Sulfoxide / Sulfone (S-Oxidation)

Standard Operating Procedure (SOP): Regioselective C2-Chlorination

This self-validating protocol utilizes SO₂Cl₂ under strictly controlled conditions to maximize the yield of 2-chloro-3-methylbenzo[b]thiophene while suppressing radical and oxidative side reactions.

Step 1: Equipment Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Wrap the exterior of the flask entirely in aluminum foil to exclude ambient light. Causality: Eliminates moisture (preventing S-oxidation) and photons (preventing radical initiation).

Step 2: Substrate Dissolution Charge the flask with 3-methylbenzo[b]thiophene (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir under N₂ until fully dissolved. Cool the mixture to 0°C using an ice-water bath.

Step 3: Controlled Electrophilic Addition Dilute freshly distilled SO₂Cl₂ (10.5 mmol, 1.05 equiv) in 10 mL of anhydrous DCM. Using a syringe pump, add this solution dropwise to the reaction flask over 30 minutes. Validation Checkpoint: The solution should transition to a pale yellow color. Vigorous outgassing (bubbling) indicates the temperature is too high, risking SO₂ loss and radical formation.

Step 4: Reaction Maturation Maintain the reaction at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (approx. 20°C) for an additional 2 hours. Validation Checkpoint: Monitor via TLC (Hexanes). The starting material spot (higher


) should disappear, replaced by a single major product spot (slightly lower 

).

Step 5: Quenching and Neutralization Cool the flask back to 0°C. Slowly add 20 mL of saturated aqueous NaHCO₃. Causality: This safely neutralizes the HCl and SO₂ byproducts generated during the EAS process, preventing acid-catalyzed degradation during the workup phase.

Step 6: Extraction and Purification Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 20 mL), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via short-path silica gel chromatography (100% Hexanes) to yield the pure 2-chloro-3-methylbenzo[b]thiophene.

References

  • Oppenheimer, V. C., et al.: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • ResearchOnline@JCU: Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review Source: James Cook University URL:[Link]

Sources

Handling lachrymatory properties of chlorinated benzothiophene intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Lachrymatory & Vesicant Hazards in Benzothiophene Scaffolds

Introduction

You are likely here because you have underestimated the potency of a chlorinated benzothiophene intermediate (e.g., 3-(chloromethyl)benzo[b]thiophene). These compounds are not merely "irritants"; they are potent alkylating agents that act as severe lachrymators and vesicants (blister agents).

In my 15 years of supporting medicinal chemistry workflows, I have seen entire labs evacuated due to a single unwashed rotavap flask containing these residues. This guide replaces generic safety advice with field-proven containment and neutralization protocols.

Module 1: Containment & PPE

The First Line of Defense

Q: I am working in a fume hood, but my eyes are still burning. What is happening?

A: You are likely experiencing "breakthrough" or "eddy currents." Standard fume hoods are designed for vapors, not heavy particulate aerosols or potent lachrymators that can adsorb onto dust.

The Fix:

  • Sash Management: Lower the sash to the absolute minimum working height (below the breathing zone).

  • The "Snorkel" Rule: Do not rely solely on the hood's general exhaust. Position a "snorkel" (local exhaust arm) directly over the source (flask/filter) to capture the plume at the point of generation.

  • Check Your Gloves: Standard nitrile gloves provide insufficient protection against benzylic chlorides. These compounds permeate nitrile in minutes.

Required PPE Protocol:

  • Eyes: Goggles are mandatory; however, for lachrymators, they are often insufficient because vapors enter through the vents. Use a Full-Face Respirator (with organic vapor/acid gas cartridges) if you are handling >500mg.

  • Hands: Double-gloving is non-negotiable.

    • Inner Layer: 4-mil Nitrile (dexterity).

    • Outer Layer: Silver Shield® (Laminate) or heavy-duty Butyl Rubber. Causality: Laminate films prevent the alkyl halide from permeating and burning the skin underneath.

Module 2: Synthesis & Isolation

Process Safety & Yield Preservation

Q: How do I remove the solvent without contaminating the rotavap and the lab?

A: The rotary evaporator is the most common point of failure. If you pull solvent off a lachrymator, the compound often co-distills or bumps into the bump trap, contaminating the entire vacuum line.

The "Closed-Loop" Protocol: Do not use the house vacuum. Isolate your system.

  • Trap Setup: Place a dry-ice/acetone trap between the rotavap and the vacuum pump.

  • The "Sacrificial" Bump Trap: Use a dedicated bump trap that is pre-loaded with a small amount of Neutralization Solution (see Module 3). If the compound bumps, it lands in the quench, not the machine.

  • Venting: Vent the rotavap inside the fume hood. Never vent to the open lab atmosphere.

Q: Filtration is releasing a plume. How do I isolate the solid safely?

A: Open-air Buchner filtration is dangerous with these substrates. Use a Positive Pressure Cannula Filtration (Schlenk line technique) or a closed filter frit assembly.

Workflow Visualization:

G Rxn Reaction Vessel (Under N2) Cannula Cannula Transfer (Closed System) Rxn->Cannula Pressure Filter Closed Frit/Filter (Inert Atmosphere) Cannula->Filter Rec Receiving Flask (Filtrate) Filter->Rec Filtrate Scrub Acid/Base Scrubber (Exhaust) Filter->Scrub Vapors Rec->Scrub

Figure 1: Closed-system isolation workflow to prevent lachrymator release during filtration.

Module 3: Decontamination & Waste

The "Quench Soup" Protocol

Q: How do I clean my glassware? Water just seems to make it sticky.

A: Water is ineffective. Benzylic chlorides are hydrophobic and hydrolyze slowly. You need a Nucleophilic Quench . We utilize the Sn2 reactivity of the alkyl chloride to convert it into a harmless amine.

The "Quench Soup" Recipe:

Component Ratio (v/v) Function
Ethanol (EtOH) 80% Solubilizes the organic residue.
Ethanolamine 10% The Nucleophile. Attacks the C-Cl bond to form a water-soluble amine.

| Water | 10% | Solubilizes the salt byproducts. |

Procedure:

  • Soak all contaminated glassware (spatulas, flasks, stir bars) in this solution for 24 hours inside the fume hood.

  • Validation: The solution should turn slightly yellow/orange as the alkylation occurs.

  • After 24h, rinse with water. The lachrymatory effect will be gone.

Warning: Do NOT mix this waste with standard organic solvents immediately. Label it "Quenched Lachrymator Waste" and dispose of it according to EHS guidelines for basic organic waste.

Module 4: The Mechanism (Why it Hurts)

Scientific Grounding[1][2][3][4]

Q: Why does this compound cause such immediate pain compared to other acids?

A: It is not a simple acid burn. Chlorinated benzothiophenes are TRPA1 Agonists .

The Mechanism: The TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) is the body's "chemical nociceptor."[2][3]

  • Lipophilicity: The benzothiophene ring allows the molecule to cross the cell membrane rapidly.

  • Electrophilicity: The chloromethyl group (

    
    ) is a "soft" electrophile.
    
  • Covalent Modification: It attacks specific Cysteine residues (Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 channel inside the nerve ending.

  • Gate Opening: This alkylation causes a conformational change that locks the channel open, flooding the nerve with calcium (

    
    ) and sodium (
    
    
    
    ).
  • Result: The brain interprets this massive ion influx as burning pain.

Pathway Visualization:

TRPA1 Agonist Chlorinated Benzothiophene Membrane Cell Membrane (Lipid Bilayer) Agonist->Membrane Permeation Cys Cysteine Residues (Intracellular TRPA1) Membrane->Cys Diffusion Alkylation Covalent Alkylation (Irreversible) Cys->Alkylation Electrophilic Attack Channel TRPA1 Channel Opens Alkylation->Channel Conformational Change Ion Ca2+ / Na+ Influx Channel->Ion Pain Pain Signal (Lachrymation) Ion->Pain

Figure 2: Molecular mechanism of TRPA1 activation by alkylating lachrymators.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Bessac, B. F., & Jordt, S. E. (2008). Breathtaking irritants: TRPA1 calcium channels in noxious sensation and airway health. Physiology, 23(6), 360-370. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Guide. [Link]

  • Acharya, S., et al. (2010). Structure and mechanism of the TRPA1 channel. Nature. (Contextual reference for Cysteine alkylation mechanism). [Link]

Sources

Technical Support Center: 2-Chlorobenzothiophene Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-chlorobenzothiophene (or its close derivatives), a critical heterocyclic intermediate often used in the synthesis of antithrombotic agents and advanced organic semiconductors.

The Challenge: 2-Chlorobenzothiophenes exhibit a "dual-threat" reactivity profile:

  • Sulfur Oxidation: The thiophene ring sulfur is electron-rich and prone to oxidation (S-oxidation) to form sulfoxides and sulfones.

  • C-Cl Bond Lability: The carbon-chlorine bond at the 2-position is susceptible to homolytic cleavage under UV light, leading to radical dimerization or polymerization.

This guide provides a self-validating storage protocol designed to mitigate these specific degradation pathways.

Part 1: The "Gold Standard" Storage Protocol

To ensure compound integrity, do not deviate from these core parameters. This protocol is based on the physicochemical susceptibility of the benzothiophene skeleton.

Quick Reference Table: Critical Parameters
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)Slows kinetic rate of S-oxidation; prevents volatile loss if liquid.
Atmosphere Inert Gas (Argon or N₂) Displaces atmospheric oxygen, preventing sulfoxide formation.
Light Protection Amber Glass + Foil Wrap Blocks UV radiation that triggers C-Cl homolysis and radical polymerization.
Container Borosilicate Glass Avoids plasticizers (phthalates) leaching into the lipophilic thiophene matrix.
Closures Teflon (PTFE) Lined Caps Prevents corrosion from trace HCl release; ensures gas-tight seal.
Detailed Workflow: Incoming Shipment Handling

Use the following decision tree to process new batches of 2-chlorobenzothiophene. This ensures you identify degradation before it enters your inventory.

StorageWorkflow Start Incoming Shipment (2-Chlorobenzothiophene) VisualCheck Visual Inspection: Color & State Start->VisualCheck Decision1 Is it Off-White/Colorless? VisualCheck->Decision1 QC_Pass Standard QC: 1H-NMR & HPLC Decision1->QC_Pass Yes QC_Fail Quarantine: Suspect Oxidation Decision1->QC_Fail No (Yellow/Brown) Storage Apply Inert Gas (Ar) Seal with Parafilm Store at -20°C QC_Pass->Storage Log into Inventory Purification Purification Required (Silica Filtration/Distillation) QC_Fail->Purification Recover Material Purification->QC_Pass Retest

Figure 1: Decision matrix for handling incoming 2-chlorobenzothiophene shipments to prevent contamination of chemical inventory.

Part 2: Troubleshooting & Diagnostics

If you suspect your compound has degraded, use this guide to diagnose the issue based on observable symptoms.

Symptom 1: The compound has turned yellow or brown.
  • Diagnosis: Photo-oxidation or Polymerization.

  • The Science: Benzothiophenes are photosensitive. Exposure to ambient light excites the molecule, potentially cleaving the C-Cl bond (homolysis). The resulting radical species can dimerize or react with oxygen to form colored sulfoxides or complex polymers [1, 2].

  • Corrective Action:

    • Check purity via TLC (Thin Layer Chromatography). Look for a baseline spot (polymers) or a more polar spot (sulfoxides).

    • Purification: If the impurity is minor, filter through a short pad of silica gel using Hexanes/Ethyl Acetate (9:1). If heavily degraded, vacuum distillation is required (if liquid) or recrystallization (if solid).

Symptom 2: A pungent, acidic odor upon opening the vial.
  • Diagnosis: Hydrolysis releasing Hydrogen Chloride (HCl).

  • The Science: While aryl chlorides are generally stable to hydrolysis, the presence of trace moisture combined with light can catalyze the degradation, releasing HCl gas. This is often accompanied by the formation of the corresponding hydroxy-benzothiophene or tautomerized ketone [3].

  • Corrective Action:

    • Safety Warning: Open in a fume hood.

    • Dissolve a small aliquot in DCM and wash with saturated NaHCO₃ to neutralize acid.

    • Dry over MgSO₄ and re-concentrate.

    • Prevention: Store over activated 4Å molecular sieves if the compound is a liquid.

Symptom 3: Melting point depression (Solid samples).
  • Diagnosis: Eutectic impurity formation.

  • The Science: Even 1-2% formation of 2-chlorobenzothiophene-S-oxide can significantly depress the melting point due to the disruption of the crystal lattice.

  • Corrective Action: Recrystallize immediately. Do not use for sensitive catalytic couplings (e.g., Suzuki-Miyaura) as sulfur oxides can poison Palladium catalysts [4].

Part 3: The Degradation Mechanism (Why Storage Matters)

Understanding the enemy is the first step in defense. The diagram below illustrates the two primary pathways you are fighting against: S-Oxidation and Radical Dimerization .

DegradationPathways Compound 2-Chlorobenzothiophene Sulfoxide S-Oxide (Polar Impurity) Compound->Sulfoxide Slow Oxidation (Ambient Air) Radical Radical Intermediate (Highly Reactive) Compound->Radical Homolysis (C-Cl) Oxygen Atmospheric O2 Oxygen->Sulfoxide Sulfone Sulfone (Inert Dead-End) Sulfoxide->Sulfone Over-oxidation UV UV Light (hν) UV->Radical Dimer Dimer/Polymer (Yellow/Brown Solid) Radical->Dimer Recombination

Figure 2: Mechanistic pathways of decomposition. Note that S-oxidation creates polar impurities that affect chromatography, while radical dimerization creates colored contaminants.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store 2-chlorobenzothiophene as a stock solution in DMSO or DMF? A: No. Avoid storing halogenated thiophenes in polar aprotic solvents (like DMSO or DMF) for long periods. These solvents can facilitate nucleophilic aromatic substitution (


) or promote oxidation over time.
  • Best Practice: Store as a neat material.[1] If a stock solution is necessary, use anhydrous Dichloromethane (DCM) or Toluene and store at -20°C for no longer than 1 week.

Q: I froze my sample at -20°C. How do I thaw it safely? A: Allow the vial to warm to room temperature inside a desiccator or under a flow of nitrogen before opening.

  • Reasoning: Opening a cold vial in humid air causes immediate condensation of water vapor onto the compound. This moisture promotes hydrolysis and introduces water into your next reaction.

Q: What is the shelf-life if stored correctly? A: Under Argon at -20°C in amber glass: 12 to 18 months.

  • Validation: Re-test purity via 1H-NMR every 6 months. Look specifically for shifts in the aromatic region (7.0 - 8.0 ppm) which indicate oxide formation.

Q: My SDS says "Keep Cold," but doesn't specify a temperature. Is 4°C enough? A: For active use (daily/weekly), 4°C (standard fridge) is acceptable. For archival storage (months), -20°C is mandatory to arrest the kinetics of auto-oxidation [1].

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chlorothiophene and derivatives. (General guidelines for halogenated thiophene storage).

  • Murata, S., et al. (2023). Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute.[2] (Mechanistic insight into sulfur oxidation susceptibility).

  • National Institutes of Health (NIH). (2014). Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI).[3] (Data on oxidation products and kinetics).

  • MDPI. (2024). Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation.[4] (Impact of S-oxidation on physical properties like melting point and solubility).

Sources

Solving solubility issues of benzothiophene derivatives in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiophene derivatives present a unique dual challenge in NMR spectroscopy: solubility (due to rigid, lipophilic fused-ring structures) and aggregation (driven by strong


-

stacking interactions). Standard protocols using CDCl

or DMSO-

often yield broad, unresolved signals or precipitate.

This guide provides a tiered technical framework to overcome these barriers, moving from solvent polarity matching to advanced high-temperature and relaxation-enhanced techniques.

Part 1: Solvent Selection Decision Matrix

The following logic flow dictates the optimal solvent system based on your compound's specific failure mode (insolubility vs. signal broadening).

SolventSelection Start Start: Benzothiophene Derivative CheckSolubility Is the sample soluble in CDCl3? Start->CheckSolubility CheckResolution Are peaks sharp and well-resolved? CheckSolubility->CheckResolution Yes Insoluble Issue: Insoluble / Precipitate CheckSolubility->Insoluble No Standard Use CDCl3 (Standard) CheckResolution->Standard Yes BroadPeaks Issue: Broad Peaks (Aggregation) CheckResolution->BroadPeaks No PiStacking Cause: Pi-Pi Stacking? BroadPeaks->PiStacking PolarityCheck Is the compound polar/H-bonding? Insoluble->PolarityCheck AromaticSolvent Try Benzene-d6 or Toluene-d8 (Disrupts stacking via ASIS) PiStacking->AromaticSolvent HighTemp High Temp NMR (>80°C) Solvent: Toluene-d8 or TCE-d2 AromaticSolvent->HighTemp If still broad DMSO Try DMSO-d6 or Acetone-d6 PolarityCheck->DMSO Yes (Polar) SuperLipophilic Is it highly lipophilic/rigid? PolarityCheck->SuperLipophilic No (Non-polar) CS2_Mix Try CS2 / Acetone-d6 (4:1) (Excellent for fused aromatics) SuperLipophilic->CS2_Mix Ambient Temp TCE Try 1,1,2,2-Tetrachloroethane-d2 (High Temp + High Solubility) SuperLipophilic->TCE High Temp Required

Figure 1: Decision tree for selecting NMR solvents based on solubility and spectral resolution.

Part 2: Technical Solvent Strategies

Tier 1: The "Pi-Breakers" (Aggregation Issues)

If your sample dissolves but yields broad, undefined peaks, the issue is likely


-

stacking aggregation, not simple insolubility.
Solvent SystemMechanism of ActionRecommended Use Case
Benzene-

ASIS Effect: Benzene molecules intercalate between benzothiophene rings, disrupting solute-solute stacking.First choice for broad peaks in CDCl

. often resolves overlapping signals via the Aromatic Solvent Induced Shift (ASIS).
Toluene-

Similar to Benzene-

but allows for Variable Temperature (VT) studies up to ~100°C.
When Benzene-

improves resolution but peaks remain slightly broad.
1,1,2,2-Tetrachloroethane-

(TCE-

)
The Gold Standard for Rigid Aromatics. High boiling point (146°C) and excellent solvency for planar systems.High-temperature NMR (100–130°C). Essential for polymeric or highly fused benzothiophenes.
Tier 2: The "Solubility Boosters" (Precipitation Issues)

For samples that simply will not dissolve, utilize these specialized mixtures.

  • CS

    
     / Acetone-
    
    
    
    Mixture (4:1):
    • Why: Carbon disulfide (CS

      
      ) is an exceptional solvent for lipophilic, sulfur-containing aromatics. It is non-polar and "soft," interacting well with sulfur.
      
    • The Trick: CS

      
       is not deuterated. You must mix it with a deuterated lock solvent. Acetone-
      
      
      
      is preferred over CDCl
      
      
      here because it is miscible and polar enough to prevent phase separation if trace moisture is present.
    • Ratio: 4 parts CS

      
       to 1 part Acetone-
      
      
      
      (by volume).
  • CDCl

    
     + TFA-
    
    
    
    (Trace):
    • Why: If your derivative contains basic nitrogen (e.g., amino-benzothiophenes), intermolecular H-bonding can cause insolubility.

    • Action: Add 1-2 drops of Trifluoroacetic acid-

      
       (TFA-
      
      
      
      ). This protonates basic sites, breaking H-bonds and often dramatically improving solubility.
    • Note: This will shift your signals significantly.

Part 3: Advanced Protocols

Protocol A: High-Temperature NMR in TCE-

Target: Highly aggregated samples showing broad "humps" instead of multiplets.

  • Safety: TCE is toxic and permeates skin.[1][2] Wear double nitrile gloves and work in a fume hood.

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL of 1,1,2,2-Tetrachloroethane-

    
     .
    
  • Tube Selection: Use a high-quality borosilicate tube (Wilmad 528-PP or equivalent) rated for thermal stress. Do not use standard throughput tubes.

  • Instrument Setup:

    • Set target temperature to 373 K (100°C).

    • Critical: Increase gas flow (lift air) to protect the probe.

    • Allow 10–15 minutes for thermal equilibration inside the probe before shimming.

  • Acquisition: Lock on TCE-

    
     (approx 6.0 ppm). Shim on the FID.
    
  • Analysis: Peaks should sharpen significantly compared to 25°C. If peaks remain broad, the aggregation may be covalent or micellar.

Protocol B: Using Relaxation Agents (Cr(acac) )

Target: Quantitative


C NMR or samples with extremely long relaxation times (

).

Rigid benzothiophenes often have quaternary carbons with


 relaxation times >10 seconds, leading to invisible peaks in standard 

C scans.
  • Reagent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
  • Dosage: Add ~1 mg of Cr(acac)

    
     to your NMR tube (approx 0.02 M concentration).
    
  • Mechanism: The paramagnetic Cr(III) provides an efficient relaxation pathway, reducing

    
     from seconds to milliseconds.
    
  • Result: You can decrease the relaxation delay (

    
    ) to 1–2 seconds and acquire more scans in less time.
    
  • Warning: Do not use for

    
    H NMR if you need high-resolution splitting; the paramagnetism will broaden proton signals. Use only for 
    
    
    
    C or
    
    
    Si.

Part 4: Troubleshooting FAQs

Q: My sample dissolves in DMSO-


 but precipitates immediately upon adding to the NMR tube. 
A:  This is likely a "salting out" effect or moisture issue. DMSO is hygroscopic. If your tube was not dried or the DMSO absorbed water from the air, the hydrophobic benzothiophene will crash out.
  • Fix: Use a fresh ampoule of DMSO-

    
     and dry your NMR tube in an oven at 100°C for 1 hour before use.
    

Q: I see a "hump" under my aromatic peaks in CDCl


. 
A:  This is the hallmark of oligomeric aggregation.
  • Fix: Do not just add more solvent. Switch to Toluene-

    
      and run the sample at 80°C . The thermal energy combined with the aromatic solvent interaction will disrupt the stacks.
    

Q: Can I use CS


 with CDCl

?
A: Yes, a 1:1 mixture works well. However, CS

signals (approx 193 ppm in

C) can interfere with carbonyl regions. Ensure your spectral window is wide enough if running Carbon NMR.

Q: My peaks are shifting when I change concentration. A: This confirms aggregation (


-stacking is concentration-dependent).
  • Fix: Perform a "Dilution Study." Run spectra at 10 mM, 5 mM, and 1 mM. If the chemical shift (

    
    ) changes, report the concentration in your final data, or move to a solvent that minimizes this (Toluene-
    
    
    
    ).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3][4] Link

    • Cited for: Chemical shift data of impurities and solvent mixtures (CS2, TCE).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (Expanded Data). Link

    • Cited for: Expanded solvent data including 1,1,2,2-Tetrachloroethane-d2.[2][5][6]

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart.Link

    • Cited for: Physical properties of TCE-d2 and Toluene-d8.[2][5]

  • Sigma-Aldrich. Chromium(III) acetylacetonate Product Information.Link

    • Cited for: Use as a paramagnetic relaxation agent.[7]

  • ResearchGate. Solubility of dibenzothiophene in organic solvents.Link

    • Cited for: Solubility data of benzothiophene scaffolds in various organic media.

Sources

Validation & Comparative

1H NMR Comparative Guide: 2-Chloro-3-methyl-1-benzothiophene vs. 3-Methyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of 2-Chloro-3-methyl-1-benzothiophene versus its 3-methyl isomer (specifically the non-chlorinated parent 3-methyl-1-benzothiophene and the constitutional isomer 3-chloro-2-methyl-1-benzothiophene ).

This analysis is designed for researchers requiring definitive structural elucidation during synthesis or quality control.

Executive Summary & Diagnostic Strategy

In the development of benzothiophene-based pharmacophores, distinguishing between the chlorinated product (This compound ) and its precursors or regioisomers is critical. The chlorination of 3-methyl-1-benzothiophene using agents like N-chlorosuccinimide (NCS) can yield mixtures if not controlled, making NMR the primary validation tool.

The Structural Challenge:

  • Target: this compound (Cl at C2, Me at C3).

  • Parent: 3-methyl-1-benzothiophene (H at C2, Me at C3).

  • Regioisomer: 3-Chloro-2-methyl-1-benzothiophene (Me at C2, Cl at C3).

Core Diagnostic Markers:

  • The "Silent" C2 Position: The disappearance of the diagnostic H-2 singlet (~6.9–7.1 ppm) is the primary confirmation of 2-chlorination.

  • Methyl Shift Differentiation: The position of the methyl group relative to the sulfur atom (C2 vs. C3) dictates its chemical shift. C2-methyls are consistently deshielded (downfield) relative to C3-methyls.

Chemical Shift Analysis (1H NMR)

The following data summarizes the key chemical shifts in CDCl₃ at 400 MHz.

Table 1: Comparative Chemical Shifts
FeatureThis compound (Target)3-Methyl-1-benzothiophene (Parent)3-Chloro-2-methyl-1-benzothiophene (Regioisomer)
H-2 (C2-H) Absent (Substituted by Cl)δ 6.95 – 7.10 ppm (Singlet/Fine Doublet)Absent (Substituted by Methyl)
Methyl Group δ 2.35 – 2.45 ppm (s, 3H)δ 2.30 – 2.40 ppm (d, J~1Hz, 3H)δ 2.50 – 2.60 ppm (s, 3H)
Aromatic (H4-H7) δ 7.20 – 7.80 ppm (Multiplets)δ 7.30 – 7.90 ppm (Multiplets)δ 7.20 – 7.80 ppm (Multiplets)
Key Distinction No H-2 signal ; Methyl remains upfield (< 2.5 ppm).[1]H-2 signal present ; Methyl is upfield.No H-2 signal ; Methyl is significantly downfield (> 2.5 ppm).
Detailed Mechanistic Insight
1. The H-2 Proton (The "Smoking Gun")

In the parent 3-methyl-1-benzothiophene , the proton at position 2 is diagnostic. It typically appears as a singlet or a finely split doublet (due to long-range allylic coupling with the C3-methyl, J ≈ 1.0–1.2 Hz).

  • Observation: In the target 2-chloro compound, this signal vanishes completely.

  • Validation: Integration of the aromatic region will drop from 5 protons (in the parent) to 4 protons (in the product).

2. The Methyl Shift (Alpha vs. Beta Effect)

The chemical shift of the methyl group is the most reliable method to distinguish the 2-chloro-3-methyl target from the 3-chloro-2-methyl regioisomer.

  • C2-Methyl (Alpha to Sulfur): Located at position 2, the methyl group is directly attached to the carbon adjacent to the sulfur. The sulfur atom's anisotropy and electronegativity deshield this group, pushing it downfield to ~2.55 ppm .

  • C3-Methyl (Beta to Sulfur): Located at position 3, the methyl group is further from the sulfur's deshielding cone. It resonates upfield at ~2.35–2.40 ppm .

  • Chlorine Effect: The introduction of Chlorine at C2 (in the target) exerts a weak inductive deshielding effect on the C3-methyl, but it does not shift it as far downfield as a C2-position change would.

Structural Visualization & Numbering

The following diagram illustrates the structural differences and the specific NMR numbering scheme used for assignment.

Caption: Comparative NMR logic flow. Note the critical loss of the C2-H signal in the target and the downfield shift of the methyl group in the regioisomer.

Experimental Validation Protocol

To ensure data integrity, the following protocol is recommended for sample preparation and acquisition.

A. Sample Preparation[2][3][4][5]
  • Solvent: Use CDCl₃ (Chloroform-d, 99.8% D) neutralized with anhydrous K₂CO₃ or silver foil if the compound is acid-sensitive. Acidic impurities in CDCl₃ can cause broadening of the methyl signals or slight shifts.

  • Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of solvent. High concentrations (>30 mg) may cause stacking effects, shifting aromatic protons upfield.

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (δ 0.00 ppm). If TMS is absent, reference to the residual CHCl₃ peak at δ 7.26 ppm .

B. Acquisition Parameters[1][3][4][5][6]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Scans: 16–64 scans are sufficient for >10 mg samples.

  • Relaxation Delay (D1): Set to 2.0 seconds or higher to ensure accurate integration of the methyl singlet vs. aromatic multiplets.

C. Synthesis Note (Context for Impurities)

If synthesizing This compound via NCS chlorination of 3-methyl-1-benzothiophene:

  • Monitor: The reaction is complete when the doublet/singlet at δ 7.05 ppm (H-2) completely disappears.

  • Byproduct Alert: If a new singlet appears at δ 2.55+ ppm , you have likely formed the 3-chloro-2-methyl isomer (via rearrangement) or over-chlorinated species.

References

  • Vertex AI Search . (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Institutes of Health (NIH). Link

  • Royal Society of Chemistry . (2011). Supporting Information for Synthesis of substituted benzo[b]thiophenes. RSC Advances. Link

  • SpectraBase . (2023). 1H NMR of 3-Methylbenzo[b]thiophene-2-carboxylic acid. Wiley Science Solutions. Link

  • ChemicalBook . (2024). 2-Chloro-3-methylthiophene NMR Spectrum. ChemicalBook. Link

  • Oxford Instruments . (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. Link

Sources

Definitive C13 NMR Assignment Strategy: 2-Chloro-3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the C13 NMR Assignment of 2-Chloro-3-methylbenzo[b]thiophene.

Executive Summary

The Challenge: Distinguishing 2,3-disubstituted benzo[b]thiophenes is a classic problem in heterocyclic structural elucidation. The regioisomers 2-chloro-3-methylbenzo[b]thiophene (Target) and 3-chloro-2-methylbenzo[b]thiophene (Isomer) possess identical molecular weights (196.69 g/mol ) and similar polarity, making MS and simple 1H NMR insufficient for definitive assignment.

The Solution: This guide provides a comparative assignment strategy. By leveraging the Additivity Principle of substituent chemical shifts (SCS) and validating with HMBC (Heteronuclear Multiple Bond Correlation) , researchers can unambiguously assign the carbon skeleton. We present the experimental data of the known isomer to serve as a baseline for distinguishing the target compound.

Comparative Analysis: Target vs. Isomer

To ensure accuracy, we compare the target molecule against its regioisomer. The chemical shift inversion at C2 and C3 is the diagnostic fingerprint.

Table 1: Comparative C13 NMR Data (ppm)

Data referenced to CDCl₃ (77.16 ppm).

Carbon PositionTarget: 2-Chloro-3-methyl (Predicted/Additivity)*Isomer: 3-Chloro-2-methyl (Experimental)**Diagnostic Shift Difference
C-2 (Thiophene)124.5 – 126.0 136.20 ~10 ppm Upfield (Cl effect)
C-3 (Thiophene)128.0 – 130.0 120.90 ~8 ppm Downfield (Me effect)
C-3a (Bridge)138.0 – 139.0137.45Minimal
C-7a (Bridge)139.0 – 140.0133.22Variable
C-4,5,6,7 (Benzene)121.0 – 126.0122.4 – 126.3Overlapping Region
Methyl (-CH₃) 12.0 – 14.0 38.07 Huge Shift (Cl-Methyl vs Alkyl)

*Note: Target values are calculated based on benzo[b]thiophene base shifts + SCS (Substituent Chemical Shifts) for 2-Cl and 3-Me groups. **Source: Experimental data for 3-chloro-2-methylbenzo[b]thiophene derived from C3-chlorination studies (See Ref [1]).

Key Mechanistic Insight:
  • The Methyl Shift (Critical): In the Isomer (3-Cl-2-Me) , the methyl group is at C2. However, the experimental value of 38.07 ppm suggests a deshielding environment, likely due to the ortho-chloro effect or specific electronic environment of the 2-position. In the Target (2-Cl-3-Me) , the methyl is at C3. Based on 3-methylbenzo[b]thiophene data, a C3-methyl typically resonates at ~12-14 ppm .

    • Decision Rule: If your methyl carbon signal is >30 ppm, you likely have the 2-methyl isomer. If it is <15 ppm, you have the 3-methyl target.

Detailed Assignment Walkthrough
Step 1: The Quaternary Carbon Separation (APT/DEPT)

Use APT (Attached Proton Test) or DEPT-135 to separate carbons by protonation state.

  • Quaternary Carbons (C): C2, C3, C3a, C7a. (Target will have 4 quaternary signals in the aromatic region).

  • Methine Carbons (CH): C4, C5, C6, C7.

  • Methyl Carbon (CH₃): Distinctive aliphatic signal.

Step 2: The HMBC Validation Protocol

This is the self-validating step. You must trace the connectivity from the Methyl protons.

  • Pathway A (Target: 2-Chloro-3-methyl):

    • Proton: Methyl (-CH₃) at ~2.4 ppm.

    • HMBC Correlations:

      • Strong (2-bond): To C3 (Quaternary, ~129 ppm).

      • Weak (3-bond): To C2 (Quaternary, Cl-bearing, ~125 ppm) and C3a (Quaternary Bridge, ~138 ppm).

    • Observation: The methyl correlates to a carbon (C2) that has no protons attached and is shifted upfield due to Chlorine.

  • Pathway B (Isomer: 3-Chloro-2-methyl):

    • Proton: Methyl (-CH₃) at ~2.5 ppm.

    • HMBC Correlations:

      • Strong (2-bond): To C2 (Quaternary, ~136 ppm).

      • Weak (3-bond): To C3 (Quaternary, Cl-bearing, ~120 ppm).

    • Observation: The correlations point to a different set of chemical shifts.[1][2]

Visualization of Assignment Logic

NMR_Assignment_Flow Start Unknown Isomer Sample Step1 1. Run 1H & 13C NMR Check Methyl Shift Start->Step1 Decision1 Methyl Carbon ppm? Step1->Decision1 ResultA Methyl ~12-14 ppm Likely 3-Methyl (Target) Decision1->ResultA < 15 ppm ResultB Methyl ~30-40 ppm Likely 2-Methyl (Isomer) Decision1->ResultB > 30 ppm Step2 2. Run HMBC Correlate Methyl Protons ResultA->Step2 ResultB->Step2 PathA Correlates to C3 (~129 ppm) & C3a (~138 ppm) Step2->PathA Target Path PathB Correlates to C2 (~136 ppm) & C3 (~121 ppm) Step2->PathB Isomer Path FinalA CONFIRMED: 2-Chloro-3-methylbenzo[b]thiophene PathA->FinalA FinalB CONFIRMED: 3-Chloro-2-methylbenzo[b]thiophene PathB->FinalB

Caption: Logical decision tree for distinguishing the 2-chloro-3-methyl target from its regioisomer using C13 methyl shift and HMBC correlations.

Experimental Protocols

To replicate these results, follow this standardized characterization workflow.

A. Sample Preparation
  • Mass: Dissolve 15-20 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: CDCl₃ is preferred over DMSO-d₆ to prevent solvent peak overlap in the aromatic region (77.16 ppm triplet is easy to ignore).

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Filtering: If the synthesis involved solid catalysts (e.g., NCS, AlCl₃), filter the solution through a cotton plug to remove paramagnetic particulates that broaden lines.

B. Instrument Parameters (400 MHz equivalent)
  • 13C {1H} (Proton Decoupled):

    • Pulse Angle: 30° (to allow faster repetition).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C-Cl, C-Me) have long T1 relaxation times. A short D1 will suppress their signals, making assignment impossible.

    • Scans: Minimum 512 scans for sufficient S/N ratio.

  • HMBC (Gradient Selected):

    • J-coupling constant: Optimized for long-range coupling (typically 8-10 Hz).

    • Scans: 16-32 scans per increment.

References
  • Isomer Data Source: C3-Chlorination of C2-substituted benzo[b]thiophene derivatives. (2024). ResearchGate.

  • Precursor Data: 3-Methylbenzothiophene Spectral Data. NIST Chemistry WebBook, SRD 69.[3]

  • Synthesis & Characterization: Synthesis of 1H-imidazole derivative compounds. US Patent 5,135,943. (Cited for chlorination protocols of 3-methylbenzothiophene).[4][5]

  • General Shift Guide: 13C NMR Chemical Shift Guide. Compound Interest.

Sources

GC-MS fragmentation pattern of 2-Chloro-3-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the GC-MS Profiling of 2-Chloro-3-methyl-1-benzothiophene

Executive Summary & Strategic Context

This compound (CAS: 14345-97-2) is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and selective estrogen receptor modulators (SERMs).

In synthetic workflows, the chlorination of 3-methylbenzothiophene can yield regioisomeric by-products (e.g., 5-chloro or 7-chloro isomers) or polychlorinated species. Distinguishing the target 2-chloro-3-methyl isomer from these structural "alternatives" is paramount for regulatory compliance and structure-activity relationship (SAR) validity.

This guide provides a definitive GC-MS fragmentation analysis, comparing the target molecule against its primary synthetic impurities and regioisomers. We establish a self-validating protocol to confirm regio-purity without relying solely on NMR.

Experimental Protocol: The Self-Validating System

To ensure reproducibility, the following protocol utilizes a standard non-polar capillary column, which is the industry standard for sulfur heterocycles.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration:

    
     (approx. 100 ppm).
    
  • Derivatization: None required (Analyte is volatile and thermally stable).

GC-MS Acquisition Parameters
  • System: Agilent 7890B/5977B (or equivalent Single Quadrupole).

  • Column: DB-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).[1]
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 280°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 300°C for 3 min.

  • MS Source: Electron Ionization (EI) @ 70 eV; Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: 40–400 amu.

Fragmentation Analysis: Mechanism & Causality

The mass spectrum of this compound is dominated by the stability of the benzothiophene aromatic system. The fragmentation logic follows a specific hierarchy: Isotope Identification


 Substituent Loss 

Ring Disintegration
.
The Molecular Ion Cluster ( )[2]
  • m/z 182 (Base Peak/Molecular Ion): Corresponds to

    
    .
    
  • m/z 184 (M+2): Observed at

    
     intensity of the base peak.
    
    • Diagnostic Value: This 3:1 ratio is the definitive signature of a monochlorinated species. Absence of this pattern indicates dechlorination; a 9:6:1 pattern (m/z 216 cluster) would indicate dichlorinated impurities.

Primary Fragmentation Pathway

Unlike alkyl benzenes which favor benzylic cleavage (loss of H to form tropylium), chlorinated benzothiophenes favor the loss of the halogen radical due to the relative weakness of the


 bond under high-energy electron impact compared to the aromatic ring stability.
  • Loss of Chlorine Radical (

    
    ): 
    
    • Transition:

      
      .
      
    • Mechanism: Homolytic cleavage of the C-Cl bond.

    • Result: Formation of the 3-methylbenzothiophenium cation (

      
      ). This ion is highly stable and often the second most intense peak.
      
  • Loss of H Radical (

    
    ): 
    
    • Transition:

      
      .
      
    • Mechanism: Loss of a hydrogen from the C3-methyl group.

    • Observation: This peak is generally weak (

      
      ) because the formation of the exocyclic double bond (quinoid-like structure) is less favorable than simply ejecting the chlorine.
      
Secondary Ring Disintegration

From the m/z 147 cation, the benzothiophene core degrades via characteristic sulfur losses:

  • Loss of CS (

    
    ):  Extrusion of carbon monosulfide, typical for thiophenes.
    
  • Loss of CHS (

    
    ):  Formation of the styryl cation (
    
    
    
    ).

Comparative Analysis: Target vs. Alternatives

In a drug development context, you are rarely comparing the target to random chemicals. You are comparing it to (A) The Starting Material and (B) Regioisomers .

Table 1: Diagnostic Ion Comparison
FeatureTarget: 2-Chloro-3-methyl-BT Precursor: 3-Methyl-BT Isomer: 5-Chloro-3-methyl-BT
Molecular Ion (

)
182 / 184 (3:1 ratio)148 (No Cl pattern)182 / 184 (3:1 ratio)
Base Peak m/z 182 (

)
m/z 147 (

)

m/z 182 (

)
Key Fragment m/z 147 (

)
m/z 115 (

)
m/z 147 (

)
Fragment Ratio High

intensity
N/ALower

intensity

Retention Time IntermediateEarly EluterLate Eluter
  • 
    Note: In non-chlorinated 3-methylbenzothiophene, the base peak is often 
    
    
    
    (m/z 147) due to stable tropylium-like rearrangement.
  • 
    Note: Chlorine at the 2-position (adjacent to S) is more labile under EI conditions than Cl at the 5-position (benzenoid ring), making the m/z 147 fragment more abundant in the 2-Cl isomer.
    

Visualizing the Fragmentation Logic

The following diagram illustrates the fragmentation pathway and the decision logic for differentiating the target from its isomers.

G Start Unknown Sample (Benzothiophene Derivative) M_Cluster Check Molecular Ion (M+) Isotope Pattern Start->M_Cluster Case_148 M+ = 148 (No Cl Pattern) M_Cluster->Case_148 No 184 peak Case_182 M+ = 182/184 (3:1 Ratio) M_Cluster->Case_182 Distinct 184 peak Result_SM ID: 3-Methylbenzothiophene (Starting Material) Case_148->Result_SM Frag_Analysis Analyze Fragmentation: Ratio of [M-Cl] (m/z 147) to M+ Case_182->Frag_Analysis High_Loss High [M-Cl] Abundance (Labile C2-Cl bond) Frag_Analysis->High_Loss Cl at Pos 2 Low_Loss Lower [M-Cl] Abundance (Stable C5-Cl bond) Frag_Analysis->Low_Loss Cl at Pos 5/6 Result_Target ID: this compound (TARGET) High_Loss->Result_Target Result_Iso ID: 5-Chloro-3-methyl-1-benzothiophene (Regioisomer) Low_Loss->Result_Iso

Figure 1: Decision tree for the identification of this compound, distinguishing it from precursors and stable regioisomers based on isotopic patterns and fragmentation lability.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzo[b]thiophene, 2-methyl-. NIST Standard Reference Database. Available at: [Link]

  • PubChem. 2-Chloro-3-methylthiophene Compound Summary. National Library of Medicine. Available at: [Link]

  • Andersson, J. T. (1986). Gas chromatographic retention indices for all chlorinated polycyclic aromatic hydrocarbons of the naphthalene, fluorene, phenanthrene and pyrene series. Journal of Chromatography A.

Sources

High-Resolution Liquid Chromatography for Purity Assessment of 2-Chloro-3-methylbenzo[b]thiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-Chloro-3-methylbenzo[b]thiophene (CAS: 3216-47-5) is a highly hydrophobic, halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, anti-inflammatory agents, and central nervous system modulators[1].

Because its synthesis typically involves the regioselective chlorination of 3-methylbenzo[b]thiophene, crude batches are often contaminated with unreacted precursors, regioisomers (such as 5-chloro-3-methylbenzo[b]thiophene), and over-chlorinated byproducts. For drug development professionals, ensuring a purity of


 98% is non-negotiable. However, the non-polar nature of the benzothiophene ring system makes separating these structurally similar impurities a significant analytical challenge.

This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method against an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method, detailing the causality behind the experimental choices and providing a self-validating framework for accurate purity assessment.

Methodological Causality: Why Traditional Methods Fall Short

Benzothiophene derivatives rely heavily on reversed-phase chromatography (RPC) utilizing C18 stationary phases[2]. Traditional methods typically employ 5 µm particle columns and isocratic elution profiles.

The Problem (Impurity Masking): Due to the nearly identical partition coefficients between 2-chloro-3-methylbenzo[b]thiophene and its des-chloro precursor, traditional 5 µm columns lack the resolving power required to separate them. This results in peak co-elution, which artificially inflates the reported purity of the sample. Furthermore, traditional methods often utilize phosphoric acid as a mobile phase modifier. While effective for UV detection, phosphoric acid suppresses ionization and precipitates in the source of a Mass Spectrometer (MS), rendering the method incompatible with modern LC-MS impurity identification workflows.

The Solution (Optimized UHPLC): By transitioning to a sub-2-micron (1.7 µm) stationary phase, we leverage the principles of the van Deemter equation. Smaller particles drastically reduce eddy diffusion and resistance to mass transfer, resulting in a massive increase in theoretical plates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). This physical separation power baseline-resolves critical isobaric pairs. Additionally, replacing phosphoric acid with 0.1% formic acid maintains the low pH required to suppress silanol ionization on the column while ensuring full compatibility with MS detection.

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system, System Suitability Testing (SST) must be performed prior to sample analysis. The following protocols outline the preparation and execution for both the alternative and recommended methods.

Phase 1: Universal Sample Preparation

Note: This preparation applies to both analytical methods.

  • Diluent Preparation: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of deionized water (50:50 v/v). Degas for 15 minutes in an ultrasonic bath to prevent outgassing in the pumps.

  • Standard Stock Solution: Accurately weigh approximately 25 mg of the 2-Chloro-3-methylbenzo[b]thiophene reference standard. Transfer into a 25 mL volumetric flask. Add 15 mL of diluent and sonicate for 5 minutes. Dilute to volume with diluent to yield a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution 1:10 with the diluent to achieve a final analytical concentration of 100 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial to protect the column frit from particulates.

Phase 2: Instrumental Execution
Method A: Traditional HPLC (The Alternative)
  • System: Standard HPLC equipped with a UV-Vis Detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic — Acetonitrile : Water (75:25 v/v) containing 0.1% Phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (leveraging the strong chromophoric nature of the benzothiophene ring)[2].

  • Injection Volume: 10 µL.

Method B: Optimized UHPLC (The Recommended Product)
  • System: UHPLC equipped with a Diode Array Detector (DAD) and inline ESI-MS.

  • Column: C18 Core-Shell, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient Elution.

    • Solvent A: Water + 0.1% Formic acid.

    • Solvent B: Acetonitrile + 0.1% Formic acid.

    • Gradient Program: 50% B to 90% B over 5.0 minutes; hold at 90% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (lowers mobile phase viscosity to manage backpressure).

  • Detection: DAD at 254 nm / Positive ESI-MS.

  • Injection Volume: 1 µL.

Phase 3: System Suitability & Validation

Perform six replicate injections of the 100 µg/mL working standard. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is


 1.0%, and the tailing factor (

) is

1.5. After analysis, flush the column with 90% Acetonitrile for 20 minutes to elute any highly retained hydrophobic impurities.

Comparative Data Presentation

The following table summarizes the quantitative performance metrics of both methods when analyzing a crude batch of 2-Chloro-3-methylbenzo[b]thiophene spiked with 1% 3-methylbenzo[b]thiophene (des-chloro precursor).

Analytical ParameterMethod A: Traditional HPLCMethod B: Optimized UHPLC
Stationary Phase 5 µm C18 (4.6 x 250 mm)1.7 µm C18 (2.1 x 100 mm)
Elution Profile IsocraticGradient
Retention Time (RT) ~8.5 min~2.8 min
Resolution (

)
*
1.2 (Fails baseline resolution)> 2.8 (Baseline resolved)
Theoretical Plates (

)
~8,500> 28,000
Tailing Factor (

)
1.65 (Slight tailing)1.05 (Highly symmetrical)
Total Run Time 15.0 min6.0 min
MS Compatibility No (Ion suppression)Yes (Volatile buffer)

*Resolution (


) is calculated specifically against the critical des-chloro impurity. An 

is required for quantitative baseline separation.

Workflow Visualization

The logical relationship between the chosen methodology, detection capability, and final purity assessment is visualized below.

G A Sample Prep: 2-Chloro-3-methylbenzo[b]thiophene B Traditional HPLC (5 µm C18) A->B Alternative C Optimized UHPLC (1.7 µm C18) A->C Recommended D UV Detection Broad Peaks B->D E UV/MS Detection Sharp Peaks C->E F Co-elution Risk False Purity D->F Impurity Masking G Baseline Resolution True Purity E->G Accurate Quantitation

Workflow comparing traditional HPLC vs. optimized UHPLC for benzothiophene purity assessment.

References

  • SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from: [Link]

  • National Institutes of Health (PMC). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Retrieved from: [Link]

Sources

Crystal structure and X-ray diffraction data of 2-substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 2-Substituted Benzothiophenes: A Comparative Guide to X-Ray Diffraction Methodologies

The 2-substituted benzothiophene scaffold is a highly privileged motif that bridges the divide between medicinal chemistry and advanced materials science. In pharmacology, it forms the core of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, where the torsion angle of the C2-phenyl ring dictates tissue-specific agonist or antagonist activity[1]. In organic electronics, derivatives such as 2-decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (Ph-BTBT-10) are benchmark semiconductors, achieving exceptional charge carrier mobility due to their highly ordered intermolecular herringbone packing[2][3].

However, the utility of these molecules is entirely dependent on their solid-state arrangement. Because these compounds frequently exhibit polymorphism—where the bulk crystal structure differs drastically from the thin-film phase—selecting the correct analytical diffraction technique is critical. This guide objectively compares the three primary modalities for elucidating the crystal structures of 2-substituted benzothiophenes and provides field-proven, self-validating experimental workflows.

Part 1: Comparative Analysis of Diffraction Modalities

To accurately map the atomic coordinates and packing motifs of benzothiophenes, researchers must choose between Single-Crystal X-Ray Diffraction (SC-XRD), Grazing Incidence X-Ray Diffraction (GIXD), and Microcrystal Electron Diffraction (MicroED).

  • Single-Crystal XRD (SC-XRD): The gold standard for determining absolute stereochemistry and thermodynamically stable bulk packing. It requires large, pristine crystals (>20 µm). For benzothiophenes, SC-XRD is essential for mapping the exact torsion angles required for computational receptor docking models[1][4].

  • Grazing Incidence XRD (GIXD): The champion for thin-film devices. Because the asymmetric shape of molecules like Ph-BTBT-10 causes them to form metastable monolayer or bilayer structures when spin-coated, SC-XRD data is often irrelevant to the actual device physics. GIXD probes the surface-level packing of these kinetically trapped phases[3][5].

  • Microcrystal Electron Diffraction (MicroED): The modern alternative for highly insoluble benzothiophene derivatives that precipitate as sub-micron powders, rendering them too small for SC-XRD and too disordered for standard powder diffraction.

Table 1: Performance Comparison of Diffraction Techniques
Analytical FeatureSingle-Crystal XRD (SC-XRD)Grazing Incidence XRD (GIXD)Microcrystal Electron Diffraction (MicroED)
Primary Use Case Absolute 3D bulk structure determinationThin-film polymorphism & molecular packingSub-micron powder structure elucidation
Sample Requirement > 20 µm high-quality single crystal10–100 nm spin-coated/vapor-deposited film< 1 µm nanocrystals (grid deposited)
Resolution Limit Atomic (< 0.8 Å)Molecular packing motifs (1–3 Å)Atomic (< 1.0 Å)
Phase Detected Thermodynamically stable bulk phaseMetastable thin-film / Liquid crystalline (SmE)Bulk phase (nanoscale)
Benzothiophene App. SERM receptor docking modelsOFET charge transport layer optimizationInsoluble derivative characterization
Table 2: Representative Crystallographic Data for 2-Substituted Benzothiophenes

The following quantitative data illustrates how structural metrics shift depending on the phase and analytical method used[1][2][3].

Compound / PhaseSpace Group / PackingKey Structural MetricValidating Method
Raloxifene Analog (Bulk) Monoclinic (P21/c)Thiophene r.m.s. deviation = 0.05 ÅSC-XRD
Ph-BTBT-10 (Bulk Bilayer) Herringbone (Antiparallel)Interplanar distance = 52 ÅSC-XRD / PXRD
Ph-BTBT-10 (Thin Film) Herringbone (Single Layer)Interplanar distance = 26 ÅGIXD
Ph-BTBT-10 (Smectic E) Liquid CrystallineHerringbone angle = 34.6°GIXD + Computation

Part 2: Logical Workflows and Structure-Property Relationships

The physical state of the synthesized benzothiophene dictates the analytical workflow, which in turn reveals the structural properties that govern its end-use application.

XRD_Workflow Start 2-Substituted Benzothiophene Sample State What is the physical state of the sample? Start->State Film Thin Film / OFET Device State->Film Powder Sub-micron Powder State->Powder Crystal Macroscopic Crystal (>20 µm) State->Crystal GIXD Grazing Incidence XRD (GIXD) Film->GIXD Surface-sensitive MicroED Microcrystal Electron Diffraction (MicroED) Powder->MicroED High electron interaction SCXRD Single-Crystal XRD (SC-XRD) Crystal->SCXRD Full 3D atomic resolution

Caption: Decision matrix for selecting the optimal diffraction technique for benzothiophene samples.

Structure_Property Core 2-Substituted Benzothiophene Core Structure Twist C2-Phenyl Torsion Angle Core->Twist Packing Intermolecular Herringbone Packing Core->Packing Bio Receptor Binding (SERMs) Conformational Shift Twist->Bio Steric fit Mat Pi-Orbital Overlap (Charge Transfer Integral) Packing->Mat Solid-state order Outcome1 Tissue-Selective Estrogen Modulation Bio->Outcome1 Outcome2 High Hole Mobility in OFET Devices Mat->Outcome2

Caption: Structure-property relationships dictating the pharmacological and electronic utility of benzothiophenes.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols emphasize the causality behind each step. Understanding why a solvent is chosen or an angle is adjusted is the difference between an unpublishable dataset and a high-resolution structure.

Protocol 1: Single-Crystal Growth via Vapor Diffusion (For SC-XRD)

Because 2-substituted benzothiophenes are highly lipophilic and rigid, rapid solvent evaporation often leads to kinetic trapping of defects or twinned crystals. Vapor diffusion ensures a slow approach to supersaturation, favoring the thermodynamically stable bulk polymorph (typically the P21/c space group)[1].

  • Solvent Selection: Dissolve 5–10 mg of the benzothiophene derivative in 1 mL of a good solvent (e.g., Dichloromethane, DCM) in a small inner vial. Causality: DCM easily disrupts the

    
     stacking of the benzothiophene core, ensuring complete dissolution.
    
  • Anti-Solvent Layering: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexanes). Seal the outer vial tightly. Causality: Hexanes are miscible with DCM but act as a poor solvent for the planar benzothiophene.

  • Vapor Equilibration: Leave the sealed system undisturbed at 20°C for 3–7 days. Causality: As the highly volatile DCM evaporates and hexanes slowly diffuse into the inner vial, the solubility threshold is crossed gradually, allowing molecules time to arrange into defect-free macroscopic crystals.

  • Harvesting & Mounting: Harvest the crystals under a polarized light microscope. Coat the selected crystal in perfluoropolyether oil and mount it on a goniometer loop. Causality: The oil protects the hydrophobic crystal from atmospheric moisture and prevents structural collapse due to solvent loss during cryogenic cooling (100 K) in the diffractometer.

  • Self-Validation Checkpoint: Upon initiating the matrix scan on the diffractometer, observe the diffraction spots. If the spots are sharp and well-defined (mosaicity < 0.5°), the crystal is a single lattice. If the spots are smeared or split, the crystal is twinned, validating the need to restart the growth process with a slower diffusing anti-solvent (e.g., Methanol).

Protocol 2: Thin-Film Preparation and GIXD Analysis (For OFET Materials)

When fabricating organic electronics, the substrate surface energy induces cross-nucleation, often forcing molecules like Ph-BTBT-10 into a metastable single-layer phase rather than their bulk bilayer phase[3]. GIXD is required to capture this.

  • Substrate Functionalization: Clean a Si/SiO2 substrate with piranha solution, then treat it with octadecyltrichlorosilane (ODTS). Causality: ODTS creates a hydrophobic surface monolayer. This forces the lipophilic benzothiophene core to adopt an "edge-on" orientation, which is mandatory for lateral charge transport in devices.

  • Spin-Coating: Spin-coat a 5 mg/mL solution of the benzothiophene in chloroform onto the substrate at 2000 rpm. Causality: Rapid solvent evaporation kinetically traps the molecules, often inducing a transient Smectic E (SmE) liquid crystalline phase[2][5].

  • Thermal Annealing: Anneal the film at 120°C for 10 minutes, then cool slowly. Causality: Annealing provides the thermal energy necessary to overcome the kinetic barrier of the SmE phase, allowing the molecules to reorganize into the highly ordered, high-mobility thin-film polymorph[3].

  • GIXD Data Collection: Irradiate the film with a synchrotron X-ray source at an incidence angle of ~0.12°. Causality: This specific angle is just below the critical angle of total external reflection for the silicon substrate. It ensures the X-ray beam travels laterally through the nanometer-thick organic film, maximizing the diffraction signal of the benzothiophene while completely suppressing background scattering from the bulk silicon.

  • Self-Validation Checkpoint: Analyze the low

    
     region of the resulting diffractogram. The presence of defined Kiessig fringes (oscillations in intensity) between 0.3–1.0 nm⁻¹ validates that the film has a highly uniform thickness and a smooth surface[3]. If fringes are absent, the film is too rough, indicating that the spin-coating concentration or annealing temperature must be recalibrated.
    

References

1.[2] Zhong, Y.-J., et al. "Liquid crystal and crystal structures of a phenyl-benzothienobenzothiophene derivative." Dyes and Pigments, Oct 2019. 2.[4] BenchChem Technical Support. "Technical Guide: Elucidation of the Crystal Structure of 7-Ethyl-2-propyl-1-benzothiophene." Benchchem. 3.[1] "Crystal Structure and Disorder in Benzothiophene Derivative." Juniper Publishers, Aug 2018. 4.[5] "Molecular packing analysis of the crystal smectic E phase of a benzothieno-benzothiophene derivative." BOA (unimib.it), May 2021. 5.[3] "Phase Transition toward a Thermodynamically Less Stable Phase: Cross-Nucleation due to Thin Film Growth of a Benzothieno- benzothiophene Derivative." American Chemical Society (ACS), Nov 2021.

Sources

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo-3-methylbenzothiophene in Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the benzothiophene core is a privileged scaffold frequently utilized in pharmaceuticals, agrochemicals, and organic electronic materials[1]. When functionalizing the C2 position of 3-methylbenzothiophene via transition-metal catalysis, the choice of the halogen precursor—specifically between 2-chloro-3-methylbenzothiophene and 2-bromo-3-methylbenzothiophene —dictates the kinetic efficiency, catalyst selection, and overall thermodynamic feasibility of the synthetic route. This guide objectively compares the reactivity profiles of these two precursors, providing mechanistic insights, empirical performance data, and self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: Bond Dissociation and Orbital Dynamics

The fundamental difference in reactivity between the chloro and bromo derivatives is governed by their respective Bond Dissociation Energies (BDEs) and the resulting orbital interactions during the oxidative addition step of the catalytic cycle.

Theoretical calculations demonstrate that the C-Cl BDE at the 2-position of fused heterocyclic systems is approximately 95–96 kcal/mol[2]. In contrast, the C-Br BDE at the same position is significantly lower, typically around 83 kcal/mol[2].

In palladium-catalyzed cross-coupling reactions, the energy required to distort the carbon-halogen bond to the transition-state geometry is directly proportional to the BDE[2]. Consequently, the oxidative addition of Pd(0) into the stronger C-Cl bond presents a high activation barrier. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the PdL2 complex and the σ* orbital (Lowest Unoccupied Molecular Orbital, LUMO) of the C-Br bond is smaller than that of the C-Cl bond. This smaller energy gap in the bromo derivative facilitates superior orbital mixing, driving the rapid rupture of the C-Br bond and the efficient formation of the hybrid aryl Pd-species[3].

Comparative Performance Data

To objectively evaluate the performance of these two precursors, Table 1 summarizes their reactivity across standard synthetic transformations. The data illustrates that while the chloro derivative is often more cost-effective to procure, it demands highly active, specialized catalytic systems to overcome its kinetic inertness.

Table 1: Quantitative Comparison of Reactivity Parameters

Parameter2-Chloro-3-methylbenzothiophene2-Bromo-3-methylbenzothiophene
Bond Dissociation Energy (BDE) ~95–96 kcal/mol~83 kcal/mol
Oxidative Addition Rate (Pd(0)) Slow (Requires electron-rich ligands)Fast (Standard ligands suffice)
Suzuki-Miyaura Yield (Standard Pd(PPh3)4, 80°C)< 20% (Often trace amounts)> 85%
Buchwald-Hartwig Amination Requires specialized ligands (e.g., XPhos, BrettPhos)Proceeds with standard ligands (e.g., BINAP, dppf)
Halogen-Metal Exchange (n-BuLi, -78°C)Sluggish, prone to side reactionsRapid and quantitative

Strategic Decision Matrix

The following workflow visualizes the logical decision-making process for selecting the appropriate halogenated precursor based on project constraints (reactivity vs. cost).

DecisionMatrix Start Target: 2-Substituted 3-Methylbenzothiophene Decision Select Halogen Precursor Start->Decision Bromo 2-Bromo Derivative (BDE ~83 kcal/mol) Decision->Bromo Reactivity Priority Chloro 2-Chloro Derivative (BDE ~95 kcal/mol) Decision->Chloro Cost Priority StandardCat Standard Catalysis (e.g., Pd(PPh3)4) Mild Conditions Bromo->StandardCat SpecialCat Advanced Catalysis (e.g., Pd2(dba)3 / XPhos) Harsh Conditions Chloro->SpecialCat Outcome1 High Yield Broad Scope StandardCat->Outcome1 Outcome2 Cost-Effective Ligand Dependent SpecialCat->Outcome2

Figure 1: Decision matrix for selecting 2-halo-3-methylbenzothiophene precursors.

Self-Validating Experimental Protocols

The following methodologies provide field-proven, step-by-step instructions for functionalizing these derivatives. Each protocol is designed as a self-validating system, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methylbenzothiophene

Objective: Synthesize 2-aryl-3-methylbenzothiophene using a cost-effective catalyst[4]. Causality: The low BDE of the C-Br bond allows for the use of the inexpensive Pd(PPh3)4 catalyst without requiring sterically demanding Buchwald ligands.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-3-methylbenzothiophene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(PPh3)4 (5 mol%).

  • Base Addition: Add K2CO3 (2.0 equiv). Causality: The inorganic base is strictly required to activate the boronic acid via the formation of a nucleophilic boronate complex, which is essential for the transmetalation step.

  • Solvent Introduction: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is critical here; it dissolves the inorganic base and significantly accelerates the transmetalation kinetics at the aqueous-organic interface.

  • Execution: Heat the reaction mixture to 80 °C for 12 hours under a positive pressure of argon.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. Complete consumption of the 2-bromo starting material (mass ~227 m/z) and the appearance of the cross-coupled product mass confirms successful catalytic turnover.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination of 2-Chloro-3-methylbenzothiophene

Objective: Synthesize 2-amino-3-methylbenzothiophene derivatives from the highly stable chloro-precursor. Causality: The strong C-Cl bond resists oxidative addition by standard catalysts. A highly electron-rich, sterically demanding dialkylbiaryl phosphine ligand (XPhos) is mandatory to lower the activation barrier for oxidative addition and subsequently force reductive elimination through steric bulk.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a pressure vial with 2-chloro-3-methylbenzothiophene (1.0 equiv), the secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (8 mol%), and NaOtBu (1.5 equiv).

  • Solvent Introduction: Add anhydrous, degassed toluene. Causality: Non-polar solvents like toluene are required to stabilize the highly reactive, low-coordinate Pd(0) active species generated by the bulky XPhos ligand.

  • Execution: Seal the vial, remove it from the glovebox, and heat to 110 °C for 24 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via GC-MS. The disappearance of the 2-chloro peak (mass ~182 m/z) validates that the XPhos-Pd system successfully achieved C-Cl oxidative addition. If unreacted starting material remains, verify the rigorous exclusion of oxygen, which rapidly degrades the active Pd(0)-XPhos complex.

  • Workup: Filter the crude mixture through a Celite pad to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify by chromatography.

Catalytic Cycle Analysis

To further elucidate the kinetic bottlenecks, the following diagram maps the palladium-catalyzed cross-coupling cycle, highlighting where the halogen identity exerts its primary influence.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining for C-Cl) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_n Intermediate OxAdd->PdII Fast for C-Br Slow for C-Cl TransMet Transmetalation (Nucleophile Entry) PdII->TransMet PdII_Nu Pd(II)(Ar)(Nu)L_n Intermediate TransMet->PdII_Nu RedElim Reductive Elimination (Product Release) PdII_Nu->RedElim RedElim->Pd0

Figure 2: Pd-catalyzed cross-coupling cycle emphasizing the oxidative addition bottleneck.

Strategic Recommendations

For early-stage drug discovery and rapid library generation, 2-bromo-3-methylbenzothiophene is the unequivocally superior choice. Its high reactivity ensures broad functional group tolerance and allows for the use of mild conditions and inexpensive catalysts[5].

Conversely, 2-chloro-3-methylbenzothiophene should be reserved for process chemistry and scale-up phases where the lower cost of the starting material justifies the investment in advanced, proprietary ligand systems (e.g., Buchwald dialkylbiaryl phosphines) required to activate the inert C-Cl bond.

References

  • [2] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC Source: nih.gov URL:[Link]

  • [3] C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation - ChemRxiv Source: chemrxiv.org URL:[Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Chloro-3-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Chloro-3-methyl-1-benzothiophene (CMBT) (CAS: 3216-47-5) is a critical heterocyclic intermediate, primarily utilized as a pharmacophore scaffold in the synthesis of antifungal agents such as Sertaconazole . Its structural integrity is defined by the fusion of a benzene ring with a thiophene ring, substituted at the C2 position with chlorine and the C3 position with a methyl group.

This guide provides a technical analysis of its UV-Vis absorption profile. Unlike simple benzothiophene, the presence of the C2-chloro and C3-methyl substituents introduces specific electronic transitions that serve as quality control (QC) markers during synthesis. This document compares CMBT against its precursors to aid researchers in reaction monitoring and purity assessment.

Theoretical Framework & Spectral Prediction

The UV-Vis spectrum of benzothiophene derivatives is dominated by


 transitions. The introduction of substituents alters the energy gap between the HOMO and LUMO, resulting in characteristic spectral shifts (solvatochromism and bathochromism).
Substituent Effects
  • Parent Scaffold (Benzothiophene): Exhibits three primary absorption bands at approximately 227 nm (E-band), 258 nm (B-band), and 296 nm (fine structure, L-band).

  • C3-Methyl Group (+I Effect): The methyl group exerts a weak inductive effect (+I) and hyperconjugation, typically causing a slight red shift (bathochromic) of 2–5 nm and an increase in molar absorptivity (

    
    ).
    
  • C2-Chloro Group (+M / -I Effect): The chlorine atom possesses lone pairs that can donate into the aromatic

    
    -system (Mesomeric effect, +M), which usually dominates over its inductive withdrawal (-I) in UV spectroscopy. This results in a distinct bathochromic shift  (5–10 nm) and smoothing of the fine structure often seen in the L-band.
    
Comparative Spectral Data

The following table synthesizes experimental baselines for the parent compounds and the predicted spectral behavior of CMBT based on substituent additivity rules.

CompoundStructurePrimary

(nm)
Secondary

(nm)
Tertiary

(nm)
Electronic Influence
1-Benzothiophene (Parent)

227258296Baseline

transitions.
3-Methylbenzothiophene

~230~261~298Hyperconjugation from Methyl group.
This compound

232–237 (Predicted)265–270 (Predicted)305–315 (Predicted)Synergistic +M (Cl) and +I (Me) effects.

Note: Exact peak positions are solvent-dependent. Polar solvents (e.g., Methanol) may cause hypsochromic (blue) shifts for


 transitions, though 

bands generally show minor red shifts.

Experimental Validation Protocol

To empirically determine the exact


 and molar absorptivity (

) for your specific lot of CMBT, follow this self-validating protocol. This method minimizes solvatochromic errors and ensures reproducibility.
Materials & Reagents[1]
  • Analyte: this compound (>98% purity).

  • Solvent: Spectroscopic grade Cyclohexane (non-polar, for fine structure resolution) or Ethanol (polar, for solubility).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with the chosen solvent.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Stock Solution Preparation (

    
     M): 
    
    • Weigh exactly 18.2 mg of CMBT (MW

      
       182.67  g/mol ).
      
    • Dissolve in 100 mL of solvent in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Solution Preparation (

    
     M): 
    
    • Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.

    • Dilute to the mark with solvent. This yields a concentration of

      
       M, ideal for observing 
      
      
      
      without detector saturation.
  • Measurement:

    • Rinse the sample cuvette with the Working Solution.

    • Scan from 200 to 400 nm.

    • Validation Check: Absorbance at

      
       should fall between 0.3 and 0.8 A.U. If 
      
      
      
      , dilute further.
  • Data Calculation:

    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
    • Where

      
       = Absorbance, 
      
      
      
      = concentration (M),
      
      
      = path length (1 cm).

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and characterizing CMBT, highlighting where UV-Vis analysis fits into the Quality Control (QC) process.

CMBT_Workflow Start Precursor: 3-Methylbenzothiophene Reaction Chlorination (NCS or SO2Cl2) Start->Reaction Electrophilic Subst. Crude Crude Product (Mixture) Reaction->Crude Purification Purification (Recrystallization) Crude->Purification QC QC: UV-Vis Analysis (Check λmax shifts) Purification->QC Sampling QC->Purification Fail (Re-process) Final Target: 2-Chloro-3-methyl- 1-benzothiophene QC->Final Pass Criteria

Caption: Synthesis and Quality Control workflow for this compound, emphasizing the critical UV-Vis validation step.

References

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Benzothiophene. NIST Chemistry WebBook, SRD 69. [Link]

  • European Patent Office. (1991). Process for the preparation of Sertaconazole. Patent EP0474616A1.
  • Galangau, O., et al. (2015). Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives. Chemistry – A European Journal.[1] (Provides comparative data on benzothiophene substituent effects). [Link]

Sources

Elemental Analysis of Chlorinated Heterocycles: A Senior Scientist’s Guide to Standards and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Chlorinated Heterocyclic Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Combustion Challenge

For the analytical chemist, chlorinated heterocyclic compounds represent a "perfect storm" of difficulty. Unlike simple organic molecules, these compounds—common in drug discovery scaffolds like pyridines, quinolines, and thiophenes—possess high thermal stability (refractory nature) and release halogens that can poison catalysts or form volatile metal chlorides.

Standard CHNS analysis often fails here. Low carbon recovery is common because the heterocyclic ring survives standard flash combustion, while chlorine interferes with the detection of other elements. This guide moves beyond basic protocols to establish a self-validating system using specific standards and combustion aids designed to fracture these stable rings and quantitatively recover every element.

The Standards Landscape: Selecting Your "Anchor"

To validate a method for chlorinated heterocycles, you cannot rely on simple standards like Acetanilide. You must use compounds that mimic the structural difficulty of your analytes.

Primary Standard: p-Chlorobenzoic Acid[1]
  • Role: The Calibration Anchor.

  • Why: It is stable, non-hygroscopic, and has a theoretical chlorine content (22.66%) that challenges the detector without overwhelming it. It combusts relatively cleanly, making it the baseline for system performance.

  • Target Tolerance: ±0.3% absolute for C, H, and Cl.

Secondary "Stress-Test" Standard: 2-Chloronicotinic Acid[1]
  • Role: The Validation Challenge.

  • Why: This molecule combines a refractory pyridine ring with a halogen. If your combustion temperature or oxidation time is insufficient, the pyridine ring will not fully degrade, leading to low Carbon/Nitrogen values.

  • Usage: Run this after calibration. If 2-Chloronicotinic acid passes, your system is robust enough for unknown heterocyclic samples.[1]

Comparison of Reference Materials
Standard MaterialFormulaTheoretical %ClDifficulty LevelBest Use Case
Acetanilide C₈H₉NO0.00%LowRoutine CHN calibration (System Check).[1]
p-Chlorobenzoic Acid C₇H₅ClO₂22.66%MediumPrimary calibration for Cl-containing organics.
2-Chloronicotinic Acid C₆H₄ClNO₂22.51%HighValidation of combustion efficiency for heterocycles.[1]
Sulfanilamide C₆H₈N₂O₂S0.00%MediumCalibration for Sulfur; often used as a dual standard.
2,4,6-Trichlorophenol C₆H₃Cl₃O53.87%Very HighHigh-halogen linearity checks (use with caution).[1]

The "Secret Sauce": Combustion Aids

For chlorinated heterocycles, temperature alone (even at 1000°C) is often insufficient. You must use chemical combustion aids to provide localized oxygen and scrub interferences.

V₂O₅ (Vanadium Pentoxide) vs. WO₃ (Tungsten Trioxide)[2][3]
  • V₂O₅ (The Gold Standard):

    • Mechanism: Melts at ~690°C, coating the sample and releasing oxygen directly at the point of combustion. It aggressively attacks the heterocyclic ring.

    • Best For: Refractory nitrogens (pyridines) and sulfur-containing heterocycles.

    • Drawback: Toxic powder; requires careful handling.

  • WO₃ (The Safer Alternative):

    • Mechanism: Acts as a catalyst and scrubber but is less aggressive than V₂O₅.

    • Best For: Routine chlorinated samples where the ring structure is not excessively stable.

    • Drawback: May yield low recoveries for complex fused-ring heterocycles.[1]

Scientist’s Recommendation: For chlorinated heterocycles, always use V₂O₅ unless safety regulations strictly prohibit it. The "cracking" power of Vanadium is essential for breaking the pyridine/thiophene ring.

Method Comparison: Automated Flash vs. Schöniger Flask

While automated analyzers are the industry standard, the classical Schöniger flask remains a critical validation tool.

FeatureAutomated Flash Combustion (Dumas)Schöniger Oxygen Flask
Principle Dynamic flash combustion (1000°C+) with GC/TCD detection.Static combustion in pure O₂ followed by titration/IC.
Throughput High (5–10 mins/sample).Low (30+ mins/sample).
Sample Size Micro (1–5 mg).Macro (10–100 mg).
Accuracy (Cl) ±0.3% (dependent on calibration).±0.3% (absolute, titration-based).
Heterocycle Performance Variable. Requires optimization (V₂O₅, O₂ boost).Excellent. Long combustion time in pure O₂ ensures ring destruction.
Recommendation Primary Method. Use for screening and routine QC.Referee Method. Use to validate the Automated Method if results are ambiguous.

Protocol: The Self-Validating System

This workflow ensures that your data is defensible. It relies on "bracketing" your samples with standards of increasing difficulty.

Step-by-Step Validation Workflow
  • System Conditioning: Run 2 "bypass" samples of p-chlorobenzoic acid (unweighed) to saturate active sites in the reduction tube and ash crucible.

  • Calibration: Calibrate using p-chlorobenzoic acid (K-factor calibration). Ensure R² > 0.999.

  • The "Stress Test" (QC 1): Analyze 2-Chloronicotinic Acid as an unknown.

    • Pass Criteria: C, H, N within ±0.3% of theoretical.[1]

    • Fail Action: If C/N is low, increase O₂ dose time by 10s and add 5–10 mg V₂O₅ to the capsule.

  • Sample Preparation:

    • Weigh 2–3 mg of heterocyclic sample into a Tin (Sn) capsule.

    • Add 5–10 mg of V₂O₅ powder directly over the sample.

    • Seal tightly to exclude atmospheric nitrogen.

  • Analysis: Run samples in triplicate.

  • Bracket Check (QC 2): Every 10 samples, run one p-chlorobenzoic acid standard.

    • Drift Check: If the standard drifts >0.2%, recalibrate and re-run the batch.

Visualizations

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the appropriate combustion aid and method based on sample chemistry.

MethodSelection Start Start: Chlorinated Heterocycle Sample CheckCl Check Theoretical Cl Content Start->CheckCl HighCl High Cl (>20%) CheckCl->HighCl > 20% LowCl Low Cl (<20%) CheckCl->LowCl < 20% CheckRing Check Ring Stability HighCl->CheckRing LowCl->CheckRing SimpleRing Simple (e.g., Chlorobenzene) CheckRing->SimpleRing ComplexRing Refractory (e.g., Pyridine, Quinoline) CheckRing->ComplexRing ActionWO3 Use WO3 Additive (Standard Combustion) SimpleRing->ActionWO3 ActionV2O5 Use V2O5 Additive (Aggressive Combustion) ComplexRing->ActionV2O5 Validation Run Stress Test Std (2-Chloronicotinic Acid) ActionWO3->Validation ActionV2O5->Validation ResultPass Pass: Proceed to Automation Validation->ResultPass Recovery 99.7-100.3% ResultFail Fail: Switch to Schöniger Flask Validation->ResultFail Recovery < 99.6%

Diagram 2: The Self-Validating Analytical Workflow

Caption: Step-by-step protocol ensuring data integrity through bracketing and conditioning.

ValidationWorkflow Step1 1. System Conditioning (Run High-Cl Bypass) Step2 2. Primary Calibration (p-Chlorobenzoic Acid) Step1->Step2 Step3 3. Stress Test QC (2-Chloronicotinic Acid) Step2->Step3 Step4 4. Sample Analysis (Sample + V2O5) Step3->Step4 If Pass Recalibrate Recalibrate & Re-run Step3->Recalibrate If Fail Step5 5. Bracket QC (Every 10 Samples) Step4->Step5 Decision QC Pass? Step5->Decision Decision->Step4 Yes (Continue) Decision->Recalibrate No (Drift >0.2%) Report Generate Report Decision->Report Batch Complete

References

  • NIST Standard Reference Materials (SRM) . National Institute of Standards and Technology.[2] Available at: [Link]

  • Combustion Elemental Analysis: Technical Note on Chlorinated Compounds . Analytik Jena. Available at: [Link]

  • Oxygen Flask Combustion Unit (Schöniger Flask Method) . Exeter Analytical. Available at: [Link]

  • Elemental Analysis of Organic Compounds: Automated CHNS Analyzers . ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-3-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

Effective waste management of 2-Chloro-3-methyl-1-benzothiophene (CAS: 3216-47-5) requires strict adherence to halogenated organic waste protocols. Unlike standard organic solvents, the presence of both chlorine and sulfur in the benzothiophene scaffold dictates specific incineration parameters to prevent the release of acid gases (HCl and SOx) and dioxins.

This guide moves beyond basic compliance, offering a chemically grounded workflow to ensure personnel safety and environmental integrity.[1][2]

Chemical Identity & Hazardous Properties
PropertyDataOperational Implication
Molecular Structure Halogenated ThioetherPrecursor to acidic combustion byproducts.[3]
Physical State Solid (typically) or High-Boiling LiquidLow vapor pressure, but particulate/aerosol inhalation risk exists.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityZero-discharge policy; no drain disposal.
Waste Classification Halogenated Organic Must be segregated from non-halogenated solvents to prevent cross-contamination of bulk waste streams.

Pre-Disposal Safety Assessment

Before handling waste, the researcher must validate the state of the material. This compound is stable under normal conditions but releases toxic fumes upon thermal decomposition.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (for solids) or Half-mask with OV/AG cartridges (if in solution/heated).

  • Dermal: Nitrile gloves (Double-gloving recommended; 0.11mm minimum thickness).

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for liquid handling).

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

The Golden Rule: Never mix this compound with oxidizers or non-halogenated waste streams (e.g., pure acetone/ethanol).

  • Select the Container: Use High-Density Polyethylene (HDPE) or Glass (Amber).

    • Scientific Rationale: HDPE is resistant to chlorinated organics. Avoid metal containers if the waste is acidic or wet, as hydrolysis of the chloro-group can generate trace HCl, corroding metal.

  • Stream Separation:

    • Solid Waste: Place contaminated solids (weigh boats, gloves, silica gel) into a wide-mouth jar labeled "Solid Halogenated Waste."

    • Liquid Waste: If dissolved (e.g., in DCM or Ethyl Acetate), pour into the "Liquid Halogenated Waste" carboy.

Phase 2: Labeling & Chemical Identification

Ambiguous labeling is the leading cause of waste disposal accidents.

  • Primary Identifier: Write the full chemical name: this compound.

  • Constituents: List the solvent matrix (e.g., "1% in Dichloromethane").

  • Hazard Tags: Check/Write:

Phase 3: Storage & Handoff[4][13]
  • Headspace: Leave 10% headspace in liquid containers to accommodate thermal expansion.

  • Secondary Containment: Store waste bottles in a polyethylene tray to capture potential leaks.

  • Cap Integrity: Ensure caps are screw-tight. Do not use Parafilm as a primary seal.

The Chemistry of Destruction (Why We Do It This Way)

Understanding the fate of your waste ensures compliance. We do not simply "throw away" this molecule; we send it for High-Temperature Incineration .

  • Mechanism:

    
    
    
  • The Critical Control Point: Because combustion generates Hydrochloric Acid (HCl) and Sulfur Dioxide (SO₂), the incinerator must be equipped with caustic scrubbers .

  • Consequence of Error: If this waste is mislabeled as "Non-Halogenated," it might be sent to a fuel-blending facility lacking scrubbers, resulting in illegal acid gas emissions and potential equipment corrosion.

Visual Workflow: Decision Logic

The following diagram outlines the decision process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure substance, silica, wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-mouth HDPE Jar SolidPath->ContainerSolid ContainerLiquid Container: Solvent Carboy (HDPE/Glass) LiquidPath->ContainerLiquid Segregation CRITICAL STEP: Segregate as HALOGENATED ContainerSolid->Segregation ContainerLiquid->Segregation Labeling Labeling: Full Name + CAS #3216-47-5 Mark 'Halogenated' Segregation->Labeling Final Transfer to EHS/Disposal Contractor (High Temp Incineration) Labeling->Final

Figure 1: Decision tree for the segregation and packaging of halogenated benzothiophene waste.

Emergency Procedures (Spill Management)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • Assess: If spill is <100mL/g, trained personnel may clean up.

  • Absorb: Use vermiculite or activated charcoal mats. Do not use paper towels for large liquid spills (flammability risk).

  • Decontaminate: Wash the surface with a dilute surfactant solution.

  • Disposal: All cleanup materials must enter the Solid Halogenated Waste stream.

References

  • National Institute of Standards and Technology (NIST). Thiophene, 2-chloro- Properties and Spectra. NIST Chemistry WebBook. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings (F-List and K-List). RCRA Regulations.[11] Available at: [Link]

  • Washington State University. Halogenated Solvents Disposal Guidelines.[6] EH&S Fact Sheet. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-3-methyl-1-benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As a novel or specialized derivative of the benzothiophene family, specific safety data for 2-Chloro-3-methyl-1-benzothiophene is not extensively published. Therefore, this guide is synthesized from the established safety profiles of structurally similar and parent compounds, including 2-chlorothiophene and other thiophene derivatives. This approach, rooted in established chemical principles, provides a robust framework for ensuring laboratory safety. Researchers must always supplement this guidance with a dynamic, on-site risk assessment for their specific experimental conditions.

Hazard Profile: Understanding the Risks

Handling any chemical safely begins with a thorough understanding of its potential hazards. Based on analogous chlorinated thiophene compounds, this compound should be treated as a hazardous substance with multiple risk factors. The primary dangers stem from its likely flammability and acute toxicity.[1][2]

Hazard ClassGHS Hazard Statement (Extrapolated)Rationale & Implication
Flammability H226: Flammable liquid and vapor.[1][3]The compound can be ignited at relatively low temperatures (flash point for 2-chlorothiophene is 22°C / 71.6°F)[2]. Vapors may form explosive mixtures with air and can travel to an ignition source.[2][3] This necessitates strict control of ignition sources and proper grounding of equipment.
Acute Toxicity (Oral) H301/H302: Toxic or harmful if swallowed.[1][2]Accidental ingestion can lead to serious health consequences. Eating, drinking, or smoking in the laboratory is strictly prohibited.
Acute Toxicity (Dermal) H311/H312: Toxic or harmful in contact with skin.[1][2]The compound can be absorbed through the skin, leading to systemic toxicity. Proper glove selection and immediate removal of contaminated clothing are critical.
Acute Toxicity (Inhalation) H332: Harmful if inhaled.[1][2]Vapors or aerosols can cause respiratory harm. All handling of the compound must be performed in a certified chemical fume hood to prevent inhalation exposure.[4]
Eye Damage/Irritation H318/H319: Causes serious eye damage or irritation.[1][3]Direct contact can cause significant injury to the eyes. Chemical safety goggles are mandatory, and a face shield should be considered for splash risks.[3]
Skin Irritation H315: Causes skin irritation.[3]Beyond toxicity, direct contact can cause skin irritation.[3]
Respiratory Irritation H335: May cause respiratory irritation.[3]Inhalation may irritate the respiratory tract, reinforcing the need for engineering controls like fume hoods.[3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. The following equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must be tightly-fitting and conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[4] Face Shield: Recommended in addition to goggles when transferring larger quantities or when there is a significant splash hazard.[5]
Hand Protection Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended for handling similar thiophene derivatives.[4] Always consult the glove manufacturer's resistance chart for specific breakthrough times if available.[6][7] Practice: Inspect gloves for any signs of degradation or puncture before each use.[4] Employ a double-gloving technique for added protection during high-risk procedures. Change gloves immediately if contamination occurs.
Skin & Body Protection Flame-Resistant Laboratory CoatA fully-buttoned, flame-resistant lab coat is required to protect skin and personal clothing from splashes and potential flash fires.[4] For larger scale operations, consider chemical-resistant aprons or coveralls.[8]
Respiratory Protection Chemical Fume Hood or RespiratorPrimary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[4] Secondary Control: If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety. This protocol breaks down the handling process into three distinct phases.

Phase 1: Preparation

  • Designate Work Area: All work must be performed in a certified chemical fume hood.[4]

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[4]

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment before starting. This minimizes the need to move in and out of the controlled workspace.

  • Don PPE: Put on all required personal protective equipment in the correct order (see workflow diagram below). Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

Phase 2: Handling

  • Ground Equipment: To prevent ignition from static electricity, ensure all metal equipment and containers are properly grounded and bonded, especially during solvent transfers.[2][9]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to eliminate potential ignition sources.[2][10]

  • Prevent Aerosolization: When weighing or transferring the chemical, do so carefully to avoid generating dust or aerosols. If making a solution, add the solid to the solvent slowly.

  • Maintain Containment: Keep all containers tightly sealed when not in use to prevent the escape of flammable and toxic vapors.[3][4]

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing. Do not inhale vapors.[4][9]

Phase 3: Post-Handling & Decontamination

  • Decontaminate Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical using a suitable solvent. Collect this cleaning solvent as hazardous waste.[11]

  • Clean Work Area: Wipe down the work surface inside the fume hood. Dispose of the cleaning materials as contaminated solid waste.[4]

  • Doff PPE: Remove PPE in the reverse order of donning to prevent self-contamination (see workflow diagram). Be particularly careful when removing gloves.

  • Dispose of Waste: Place all contaminated disposable items (gloves, pipette tips, weighing paper) into a designated, sealed hazardous waste container.[10]

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work.[4]

Emergency Response & Spill Management

First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and call for immediate medical assistance.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[9]

Spill Cleanup Protocol

  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.[10]

  • Control Ignition Sources: Remove all sources of ignition from the area.[2][9]

  • Contain Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or silica gel to contain the spill. Do not use combustible materials like paper towels.[2][10]

  • Collect Waste: Wearing full PPE, use non-sparking tools to carefully collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[10]

  • Decontaminate Area: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.[11]

Waste Disposal Plan

Under no circumstances should this compound or its waste be disposed of down the drain or in general trash.[10][11]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solid Waste: Collect all contaminated solids, including gloves, absorbent materials, and disposable labware, in a separate, sealed, and labeled container.[10]

  • Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name, and relevant hazard pictograms (e.g., flammable, toxic).[10]

  • Storage: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials and ignition sources.[10][11]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11]

Visual Workflows

PPE_Sequence cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Gloves (over cuffs) D2->D3 F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Goggles / Face Shield F2->F3 Wash Wash Hands Thoroughly F3->Wash

Caption: PPE Donning and Doffing Sequence to Minimize Contamination.

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Start->Alert Assess Assess Spill Size & Location Alert->Assess Small Small Spill (Inside Fume Hood) Assess->Small Small Large Large Spill / Outside Hood Assess->Large Large Ignition Remove Ignition Sources Small->Ignition CallEHS Call EHS / Emergency Response Large->CallEHS PPE Don Full PPE Ignition->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste (Non-Sparking Tools) Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: Logical Workflow for Chemical Spill Response.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-(Benzo[b]thiophen-7-yl)ethanone.
  • ChemicalBook. (2025, February 28). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety.
  • CPAchem Ltd. (2024, February 22). Safety data sheet.
  • PubChem. (n.d.). 2-Chloro-3-methylthiophene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • Merck Millipore. (2022, May 7). Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • TCI EUROPE N.V. (2025, April 9). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • BenchChem. (n.d.). Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2016, February 5). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Covestro Solution Center. (2013, March). Guidance for Selection of Protective Clothing for MDI Users.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • University of Wisconsin-Madison. (n.d.). Resistance To Chemicals of Common Glove Materials.
  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.